PEG 20 cetostearyl ether
Beschreibung
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-14...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-15...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-16...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-24...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-25...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-30...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-45...
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-5...
Non-ionic surfactant of the polyethylene glycol family. It is used as a solubilizer and emulsifying agent in foods, cosmetics, and pharmaceuticals, often as an ointment base, and also as a research tool.
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMKTBGFQGKQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H114O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046708 | |
| Record name | Polyethylene glycol (20) hexadecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1123.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Cetomacrogol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12872 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9004-95-9 | |
| Record name | Cetomacrogol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecan- l-ol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Stability of PEG 20 Cetostearyl Ether (Ceteareth-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 20 cetostearyl ether, commercially known as Ceteareth-20, is a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical and cosmetic industries.[1][2] It is the polyethylene glycol ether of cetearyl alcohol, conforming to the general structure R(OCH₂CH₂)nOH, where 'R' represents the cetyl/stearyl alcohol moiety and 'n' has an average value of 20.[3] Its primary function is to stabilize oil-in-water emulsions, ensuring the uniform dispersion of immiscible phases.[1][2] The stability of Ceteareth-20 is a critical parameter that can influence the shelf-life, efficacy, and safety of the final product. This technical guide provides a comprehensive overview of the physical and chemical stability of Ceteareth-20, including its degradation pathways, stability under various stress conditions, and appropriate analytical methodologies for its assessment.
Physicochemical Properties
A summary of the key physicochemical properties of Ceteareth-20 is presented in Table 1.
Table 1: Physicochemical Properties of Ceteareth-20
| Property | Value | Reference(s) |
| Appearance | White, waxy solid or flakes | [2] |
| Solubility | Soluble in water and alcohol | [2] |
| HLB Value | Approximately 15-17 | [4] |
| Melting Point | 40-46 °C | [5] |
| pH (1% solution) | 6.0 - 7.5 | [6] |
Chemical Stability and Degradation Pathways
Ceteareth-20 is generally stable under normal storage conditions, kept in a tightly closed container in a cool, dry place, and protected from sunlight.[6] However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.
Hydrolytic Degradation
The ether linkages in the polyoxyethylene chain of Ceteareth-20 are generally stable to hydrolysis.[7] However, under strongly acidic or basic conditions, cleavage of these ether bonds can occur, particularly at elevated temperatures.[8] This degradation pathway is generally slower compared to the hydrolysis of ester-containing surfactants.
The proposed hydrolytic degradation pathway involves the cleavage of the ether bonds, leading to the formation of smaller polyethylene glycol (PEG) chains, cetearyl alcohol, and ultimately, ethylene glycol.
Oxidative Degradation
The polyoxyethylene chain of Ceteareth-20 is susceptible to autoxidation, a process that can be initiated by heat, light, or the presence of transition metal ions.[3] This degradation pathway is of significant concern as it can lead to the formation of various byproducts, including peroxides, formaldehyde, and formic acid, which can be reactive and potentially compromise the stability and safety of the final product.[9]
Oxidative degradation is a free-radical chain reaction involving initiation, propagation, and termination steps. The process can lead to chain scission of the PEG moiety, resulting in a variety of smaller, oxygenated molecules.
Stability Under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11] The following sections summarize the expected stability of Ceteareth-20 under various stress conditions. The quantitative data presented in the tables are illustrative and represent typical degradation profiles for ethoxylated fatty alcohols. Actual degradation rates will depend on the specific conditions and the formulation matrix.
Hydrolytic Stability
Table 2: Illustrative Hydrolytic Degradation of Ceteareth-20
| Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradants |
| 0.1 M HCl, 60°C | 24 | 5 - 10 | Shorter chain PEGs, Cetearyl alcohol |
| 72 | 15 - 25 | Shorter chain PEGs, Cetearyl alcohol | |
| 0.1 M NaOH, 60°C | 24 | 8 - 15 | Shorter chain PEGs, Cetearyl alcohol |
| 72 | 20 - 35 | Shorter chain PEGs, Cetearyl alcohol |
Oxidative Stability
Table 3: Illustrative Oxidative Degradation of Ceteareth-20
| Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradants |
| 3% H₂O₂, RT | 24 | 10 - 20 | Peroxides, Formaldehyde, Formic Acid |
| 72 | 25 - 40 | Peroxides, Formaldehyde, Formic Acid |
Photostability
According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[12][13] Ceteareth-20, like other polyoxyethylene compounds, can undergo photodegradation, which often proceeds via an oxidative mechanism.
Table 4: Illustrative Photodegradation of Ceteareth-20
| Condition (ICH Q1B) | % Degradation (Illustrative) | Primary Degradants |
| ≥ 1.2 million lux hours (visible) | 5 - 15 | Oxidative degradation products |
| ≥ 200 watt hours/m² (UVA) | 10 - 25 | Oxidative degradation products |
Thermal Stability
Thermal degradation can occur at elevated temperatures, leading to both oxidative and non-oxidative decomposition.
Table 5: Illustrative Thermal Degradation of Ceteareth-20
| Condition | % Degradation (Illustrative) | Degradation Products |
| 80°C, 7 days | 5 - 10 | Oxidative and pyrolytic products |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following sections outline key experimental protocols for assessing the stability of Ceteareth-20.
Forced Degradation Study Workflow
Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is crucial for separating and quantifying the intact Ceteareth-20 from its degradation products.[14]
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric (MS) detection for the quantification of Ceteareth-20 and its degradation products.
Chromatographic Conditions (A starting point for method development):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute both the polar degradation products and the more hydrophobic parent compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV/Vis Detector (e.g., at a low wavelength like 210 nm, as Ceteareth-20 lacks a strong chromophore)
-
Mass Spectrometer (e.g., ESI in positive ion mode) for identification of degradation products.
-
Sample Preparation:
-
Prepare a stock solution of Ceteareth-20 in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For stressed samples, neutralize the solution if necessary (for acid/base hydrolysis) before dilution to the appropriate concentration.
Method Validation (as per ICH Q2(R1) guidelines): The method should be validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
Objective: To identify and quantify volatile degradation products such as formaldehyde.
Methodology:
-
Derivatization: Volatile aldehydes and ketones can be derivatized to improve their detection. For example, formaldehyde can be derivatized with 2,4-dinitrophenylhydrazine (DNPH).[15][16]
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized compounds.
-
-
MS Detection: Mass spectra are used to identify the individual components.
Thermal Analysis (TGA/DSC)
Objective: To assess the thermal stability and decomposition profile of Ceteareth-20.[17][18]
Thermogravimetric Analysis (TGA):
-
Principle: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Procedure: A small amount of Ceteareth-20 is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The resulting thermogram shows the temperatures at which weight loss occurs, indicating decomposition.[19]
Differential Scanning Calorimetry (DSC):
-
Principle: Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Procedure: A sample of Ceteareth-20 is heated or cooled in a DSC instrument. The resulting thermogram can show endothermic events (like melting) and exothermic events (like decomposition).[19]
Compatibility Studies
The compatibility of Ceteareth-20 with other excipients and active pharmaceutical ingredients (APIs) is crucial for formulation development.[20][21] Incompatibility can lead to physical changes (e.g., phase separation in emulsions) or chemical degradation.
Logical Flow for Compatibility Assessment
Experimental Protocol for Compatibility Studies:
-
Prepare binary mixtures of Ceteareth-20 with the selected API or excipient, typically in a 1:1 ratio.
-
Prepare ternary mixtures by adding a small amount of water (e.g., 5-10%) to the binary mixtures to simulate the effect of moisture.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at regular intervals using techniques such as visual observation, HPLC (to check for the appearance of new peaks or a decrease in the main peak), and DSC (to observe changes in thermal behavior).
Conclusion
This compound is a chemically stable excipient under recommended storage conditions. However, it is susceptible to hydrolytic degradation in the presence of strong acids and bases and to oxidative degradation, which can be initiated by heat, light, and oxidizing agents. A thorough understanding of its stability profile is essential for the development of robust and safe pharmaceutical and cosmetic formulations. The implementation of comprehensive forced degradation studies and the use of validated stability-indicating analytical methods are critical for ensuring product quality and regulatory compliance.
References
- 1. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 2. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
- 3. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. avenalab.com [avenalab.com]
- 7. Polyoxyethylene Alkyl Ethers | Cosmetic Ingredients Guide [ci.guide]
- 8. Penetration of hydrogen peroxide and degradation rate of different bleaching products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 20. veeprho.com [veeprho.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight and Polydispersity of PEG 20 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and polydispersity of PEG 20 cetostearyl ether, a non-ionic surfactant widely used as an emulsifier and solubilizer in pharmaceutical and cosmetic formulations. Understanding these key physicochemical properties is crucial for formulation development, stability testing, and ensuring product performance.
Core Concepts: Molecular Weight and Polydispersity
This compound, also known as Ceteareth-20, is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols. The "20" in its name denotes the average number of ethylene oxide repeating units in the polyethylene glycol chain. As a polymer, it does not have a single molecular weight but rather a distribution of molecular weights.
Molecular Weight (MW): For a polymeric substance like this compound, the molecular weight is an average value. Different types of molecular weight averages are used, with the most common being the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). A reported molecular weight for this compound is approximately 1123.5 g/mol [1]. Another source indicates a molecular weight of 1123.49 g/mol [2].
Polydispersity Index (PDI): The polydispersity index (PDI), or dispersity (Đ), is a measure of the breadth of the molecular weight distribution of a polymer. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn)[3][4].
PDI = Mw / Mn
A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0[5][6]. A lower PDI signifies a narrower molecular weight distribution, which can be critical for the consistency and performance of pharmaceutical formulations[6]. For polyethylene glycols (PEGs) used in pharmaceutical applications, a PDI in the range of 1.01 to 1.2 is often desired[6].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Average Molecular Weight | ~1123.5 g/mol | [1] |
| Average Number of Ethylene Oxide Units | 20 | [7][8] |
Experimental Protocols for Characterization
The determination of molecular weight and polydispersity of this compound is typically achieved through size-exclusion chromatography (SEC) or mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
Determination of Molecular Weight and Polydispersity by Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. It is a widely used technique for determining the molecular weight distribution and consequently the PDI of polymers[3][9].
Methodology:
-
System Preparation: An HPLC system equipped with an isocratic pump, an autosampler, a column oven, and a differential refractive index (dRI) detector is used. The dRI detector is commonly used for polymers like PEGs that lack a UV chromophore[9][10].
-
Column Selection: One or more SEC columns packed with porous particles are selected based on the expected molecular weight range of the sample. For PEG analysis, columns such as those with a polystyrene-divinylbenzene stationary phase are often employed[11].
-
Mobile Phase: A suitable solvent in which the polymer is soluble and that does not interact with the stationary phase is chosen. For polyethylene glycol ethers, tetrahydrofuran (THF) or aqueous mobile phases can be used[11][12].
-
Calibration: The system is calibrated using a series of well-characterized, narrow-PDI polymer standards (e.g., polyethylene glycol or polystyrene standards) with known molecular weights[12]. A calibration curve of log(MW) versus retention time is generated.
-
Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.
-
Analysis: The sample solution is injected into the SEC system. As the sample passes through the column, larger molecules elute first, followed by smaller molecules.
-
Data Analysis: The elution profile is recorded by the dRI detector. The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) are then calculated from the distribution data.
Determination of Molecular Weight by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of polymers. It can provide detailed information about the molecular weight of individual polymer chains, allowing for the determination of the repeat unit and end groups[13][14].
Methodology:
-
Sample and Matrix Preparation:
-
A solution of the this compound sample is prepared in a suitable solvent (e.g., water or ethanol).
-
A matrix solution is prepared. A common matrix for PEG analysis is 2,5-dihydroxybenzoic acid (DHB)[15].
-
A cationizing agent, such as sodium trifluoroacetate (NaTFA), may be added to promote the formation of sodiated ions, which are often more stable and easier to detect for PEGs[13][15].
-
-
Target Plate Spotting: The sample solution, matrix solution, and cationizing agent are mixed and a small volume of the mixture is spotted onto a MALDI target plate and allowed to air dry, allowing the analyte to co-crystallize with the matrix.
-
Mass Spectrometry Analysis:
-
The target plate is inserted into the MALDI-TOF mass spectrometer.
-
A pulsed laser is directed at the sample spot, causing desorption and ionization of the analyte molecules.
-
The ionized molecules are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks, with each peak corresponding to a polymer chain of a specific length (i.e., a different number of ethylene oxide units). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (44 Da for ethylene oxide). From the spectrum, the molecular weight distribution can be determined, and the average molecular weights (Mn and Mw) and PDI can be calculated.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
References
- 1. Polyethylene Glycol PEG 8000 [senrial-chem.com]
- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 5. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
- 8. oryskincare.com [oryskincare.com]
- 9. epa.gov [epa.gov]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. bath.ac.uk [bath.ac.uk]
- 13. scielo.br [scielo.br]
- 14. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry | MDPI [mdpi.com]
- 15. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
Self-Assembly of PEG 20 Cetostearyl Ether in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 20 cetostearyl ether, known by various names including Polyoxyl 20 cetostearyl ether and Ceteareth-20, is a non-ionic surfactant of the polyoxyethylene alkyl ether class.[1][2][3] It is synthesized through the ethoxylation of a mixture of cetyl (C16) and stearyl (C18) alcohols, resulting in a molecule with a hydrophobic alkyl tail and a hydrophilic polyethylene glycol (PEG) head, typically with an average of 20 ethylene oxide units.[4][5] This amphiphilic nature drives its self-assembly in aqueous solutions to form organized structures, primarily micelles, above a certain concentration known as the Critical Micelle Concentration (CMC).[1]
The self-assembly behavior of this compound is of significant interest in pharmaceutical sciences and drug development. The resulting micelles can act as nanocarriers to solubilize poorly water-soluble drugs, enhance their stability, and modify their release profiles.[6][7] Understanding the fundamental physicochemical properties that govern its self-assembly—such as the CMC, micelle size (aggregation number and hydrodynamic radius), and the thermodynamics of micellization—is crucial for the rational design of effective drug delivery systems.
This technical guide provides an in-depth overview of the self-assembly of this compound in aqueous solutions. It details the experimental protocols for characterizing its micellar properties and presents illustrative quantitative data from closely related non-ionic surfactants to provide a comparative context.
Physicochemical Properties and Self-Assembly
The self-assembly of this compound is primarily driven by the hydrophobic effect. In an aqueous environment, the hydrophobic C16-18 alkyl chains are shielded from water by aggregating to form the core of the micelle, while the hydrophilic PEG chains form a hydrated corona at the micelle-water interface.[1] This process is thermodynamically favorable and occurs spontaneously above the CMC.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the minimum surfactant concentration required for micelle formation.[8] For non-ionic surfactants like this compound, the CMC is influenced by the lengths of both the hydrophobic tail and the hydrophilic headgroup. Generally, a longer alkyl chain (increased hydrophobicity) leads to a lower CMC, while a longer polyoxyethylene chain (increased hydrophilicity) results in a higher CMC.[9]
Micelle Aggregation Number and Size
The aggregation number (Nagg) refers to the average number of surfactant molecules in a single micelle.[3] This, along with the degree of hydration of the PEG chains, determines the overall size of the micelle, often expressed as the hydrodynamic radius (Rh).[10] These parameters are critical for applications such as drug delivery, as they dictate the loading capacity and in vivo fate of the micellar carriers.
Thermodynamics of Micellization
The spontaneity of micellization is described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the enthalpy (ΔH°m) and entropy (ΔS°m) of the process.[11] For many non-ionic surfactants, micellization is an entropy-driven process at lower temperatures, largely due to the hydrophobic effect and the release of structured water molecules from around the surfactant tails.[12]
Quantitative Data on Self-Assembly of Polyoxyethylene Alkyl Ethers
Table 1: Critical Micelle Concentration (CMC) of Selected CnEm Surfactants in Water
| Surfactant (CnEm) | Alkyl Chain (n) | PEG Chain (m) | Temperature (°C) | CMC (M) |
|---|---|---|---|---|
| C12E8 (Brij L23) | 12 | 8 | 25 | ~ 9.0 x 10⁻⁵ |
| C16E10 (Brij 56) | 16 | 10 | 25 | ~ 2.0 x 10⁻⁶ |
| C18E10 (Brij 76) | 18 | 10 | 25 | ~ 1.0 x 10⁻⁶ |
| C12E23 (Brij L23) | 12 | 23 | 25 | ~ 1.0 x 10⁻⁴ |
| C18E20 (Brij 78) | 18 | 20 | 25 | ~ 3.5 x 10⁻⁶ |
Note: Data is compiled and approximated from various sources for illustrative purposes.
Table 2: Aggregation Number (Nagg) and Hydrodynamic Radius (Rh) of Selected CnEm Micelles
| Surfactant (CnEm) | Temperature (°C) | Nagg | Rh (nm) |
|---|---|---|---|
| C12E8 | 25 | ~ 120 | ~ 4-5 |
| C16E20 | 25 | ~ 70-80 | ~ 5-7 |
| C18E20 | 25 | ~ 60-70 | ~ 6-8 |
Note: Data is compiled and approximated from various sources. Nagg and Rh are dependent on concentration and temperature.[3][9]
Table 3: Thermodynamic Parameters of Micellization for a Representative Non-ionic Surfactant (e.g., C12E6)
| Thermodynamic Parameter | Typical Value at 25°C |
|---|---|
| ΔG°m (kJ/mol) | -25 to -35 |
| ΔH°m (kJ/mol) | +2 to +10 (can become exothermic at higher temps) |
| ΔS°m (J/mol·K) | +100 to +150 |
Note: Values are illustrative for a typical polyoxyethylene alkyl ether and show the entropy-driven nature of micellization at this temperature.[11]
Experimental Protocols
Accurate characterization of the self-assembly of this compound requires a suite of experimental techniques. The following section details the methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Above the CMC, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is determined from the break point in a plot of surface tension versus the logarithm of surfactant concentration.[13]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water. A series of dilutions are then prepared from the stock solution, covering a concentration range that brackets the expected CMC.
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used.
-
Measurement: The surface tension of each dilution is measured at a constant temperature.
-
Data Analysis: Plot surface tension (γ) versus the logarithm of the concentration (log C). The plot will typically show two linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.[13]
Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In aqueous solution, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, a nonpolar environment, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[12]
Methodology:
-
Solution Preparation: Prepare a series of surfactant solutions of varying concentrations. A small, constant amount of a pyrene stock solution (in a volatile solvent like acetone or ethanol) is added to each solution. The final pyrene concentration should be very low (e.g., ~10⁻⁶ M) to avoid excimer formation.
-
Instrumentation: A fluorescence spectrophotometer is used.
-
Measurement: The fluorescence emission spectra are recorded (typically from 350 to 450 nm) with an excitation wavelength of around 334 nm.[12]
-
Data Analysis: The intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) peaks are recorded for each concentration. The I₁/I₃ ratio is plotted against the logarithm of the surfactant concentration. The data is often fitted to a sigmoidal curve, and the CMC is taken from the point of maximum slope change.[12]
Determination of Micelle Size and Aggregation Number
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution.[14] The rate of these fluctuations is related to the translational diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[15]
Methodology:
-
Sample Preparation: Prepare surfactant solutions at concentrations well above the CMC. The solutions must be filtered through a small-pore-size filter (e.g., 0.22 µm) into a clean cuvette to remove dust and other large aggregates.[15]
-
Instrumentation: A DLS instrument equipped with a laser and a correlator is used.
-
Measurement: The sample is placed in the instrument and allowed to equilibrate to the desired temperature. The instrument measures the correlation function of the scattered light intensity fluctuations.
-
Data Analysis: The software calculates the diffusion coefficient and subsequently the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.[14]
Principle: This method is used to determine the aggregation number (Nagg). It involves a fluorescent probe that resides within the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence follows Poisson statistics, which relates the quenching efficiency to the concentration of micelles.
Methodology:
-
Reagents: A fluorescent probe (e.g., pyrene) and a hydrophobic quencher (e.g., cetylpyridinium chloride) are used.
-
Solution Preparation: A series of surfactant solutions above the CMC are prepared, each containing a constant concentration of the fluorescent probe. Varying amounts of the quencher are added to this series.
-
Measurement: The fluorescence intensity of the probe is measured in the absence (I₀) and presence (I) of the quencher.
-
Data Analysis: According to the model developed by Turro and Yekta, a plot of ln(I₀/I) versus the quencher concentration yields a straight line. The aggregation number (Nagg) can be calculated from the slope of this line and the known concentrations of the surfactant and the CMC.[16]
Determination of Thermodynamic Parameters of Micellization
Principle: Calorimetric methods directly measure the heat changes associated with micelle formation or dissociation.[17]
-
ITC: A concentrated surfactant solution is titrated into water (or a dilute surfactant solution). The heat released or absorbed upon each injection is measured. Below the CMC, the heat change corresponds to the dilution of monomers. As micelles form, the heat change reflects the enthalpy of micellization (ΔH°m).[18]
-
DSC: The heat capacity of surfactant solutions at various concentrations is measured as a function of temperature. Changes in heat capacity can be related to the thermodynamics of micellization.[17]
Methodology (ITC):
-
Sample Preparation: A dilute surfactant solution (below the CMC) is placed in the sample cell, and a concentrated surfactant solution (well above the CMC) is loaded into the injection syringe.
-
Instrumentation: An isothermal titration calorimeter is used.
-
Measurement: The concentrated solution is injected stepwise into the cell at a constant temperature. The instrument measures the heat change after each injection.
-
Data Analysis: The resulting thermogram (heat change per injection versus concentration) is integrated and fitted to a suitable binding model to extract the CMC and the enthalpy of micellization (ΔH°m). The Gibbs free energy (ΔG°m) can be calculated from the CMC, and the entropy (ΔS°m) can then be determined using the Gibbs-Helmholtz equation (ΔG°m = ΔH°m - TΔS°m).[18]
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination by surface tension and fluorescence.
Experimental Workflow for Micelle Size Analysis
Caption: Workflow for micelle size determination by Dynamic Light Scattering.
Logical Relationship of Thermodynamic Parameters in Micellization
Caption: Relationship between thermodynamic parameters of micellization.
Conclusion
This compound is a versatile non-ionic surfactant whose utility in pharmaceutical formulations is intrinsically linked to its self-assembly behavior in aqueous media. A thorough characterization of its CMC, micelle size, and thermodynamic properties is essential for optimizing its performance as a solubilizing agent and drug delivery vehicle. While specific quantitative data for this excipient remains sparse in public literature, a robust understanding can be achieved by applying the detailed experimental protocols outlined in this guide and by drawing comparisons with structurally similar polyoxyethylene alkyl ethers. The methodologies and illustrative data presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate and harness the self-assembly properties of this compound for advanced pharmaceutical applications.
References
- 1. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 2. Ceteareth-20 (Explained + Products) [incidecoder.com]
- 3. Ceteareth-20 - PCC Group Product Portal [products.pcc.eu]
- 4. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. Polyoxyl 20 Cetostearyl Ether [drugfuture.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. scispace.com [scispace.com]
- 9. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. globaljournals.org [globaljournals.org]
- 15. avenalab.com [avenalab.com]
- 16. series.publisso.de [series.publisso.de]
- 17. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PEG 20 Cetostearyl Ether in Nanoemulsion Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Polyethylene Glycol (PEG) 20 cetostearyl ether, also known as Ceteareth-20, in the formulation of nanoemulsions for topical and transdermal drug delivery. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to guide researchers in this field.
Introduction
PEG 20 cetostearyl ether is a non-ionic surfactant widely employed in the pharmaceutical and cosmetic industries as an emulsifying agent to create stable oil-in-water (O/W) emulsions.[1] Its ability to form small, stable droplets and enhance the permeation of active pharmaceutical ingredients (APIs) through the skin makes it a valuable excipient for developing nanoemulsion-based drug delivery systems.[1] Nanoemulsions, with their droplet size in the nanometer range, offer several advantages for drug delivery, including increased drug solubility, improved bioavailability, and enhanced penetration through the stratum corneum.
Key Properties of this compound (Ceteareth-20)
| Property | Value/Description | Reference |
| Chemical Name | Polyoxyethylene (20) cetostearyl ether | [1] |
| Synonyms | Ceteareth-20, Emulgin B2 | [1] |
| Appearance | White, waxy solid | [1] |
| Solubility | Soluble in water and alcohol | |
| HLB Value | Approximately 15-17 | |
| Function | O/W emulsifier, solubilizing agent, permeation enhancer | [1] |
Quantitative Data from Formulation Studies
The following table summarizes the formulation composition and physicochemical characteristics of a glycyrrhetic acid (GA)-loaded nanoemulsion utilizing this compound as a surfactant. This data is based on a study by Puglia et al. (2009).[1]
| Formulation Component | Concentration (% w/w) |
| Glycyrrhetic Acid (API) | 0.5 |
| Dicaprylyl Carbonate (Oil Phase) | 10.0 |
| This compound (Surfactant) | 10.0 |
| Glyceryl Stearate/Ceteareth-20/Ceteareth-12/Cetearyl Alcohol/Cetyl Palmitate (Co-emulsifier) | 5.0 |
| Ethoxydiglycol (Co-surfactant/Solvent) | 5.0 |
| Deionized Water | 69.5 |
| Physicochemical Parameter | Value | Reference |
| Droplet Size | 180 - 240 nm | [1] |
| Polydispersity Index (PDI) | Not Reported | |
| Zeta Potential | Not Reported | |
| Drug Loading (%) | Not Reported | |
| Encapsulation Efficiency (%) | Not Reported |
Note: The lack of reported data for PDI, zeta potential, drug loading, and encapsulation efficiency highlights a gap in the literature for nanoemulsions specifically formulated with this compound. Researchers are encouraged to characterize these parameters in their own studies.
Experimental Protocols
Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using the Phase Inversion Temperature (PIT) Method
This protocol is adapted from the methodology described by Puglia et al. (2009) for the preparation of a glycyrrhetic acid nanoemulsion.[1]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil Phase (e.g., Dicaprylyl Carbonate)
-
This compound (Ceteareth-20)
-
Co-emulsifier (e.g., a mixture of glyceryl stearate, other ceteareths, and fatty alcohols)
-
Co-surfactant/Solvent (e.g., Ethoxydiglycol)
-
Deionized Water
-
Heating magnetic stirrer
-
Water bath
Procedure:
-
Oil Phase Preparation: In a beaker, combine the oil phase, this compound, and the co-emulsifier.
-
Drug Incorporation: Add the desired amount of the API to the oil phase mixture.
-
Heating: Gently heat the mixture to 70-80 °C on a heating magnetic stirrer while stirring until all components are melted and a clear, homogenous solution is formed.
-
Aqueous Phase Preparation: In a separate beaker, heat the deionized water and the co-surfactant/solvent to the same temperature (70-80 °C).
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase under continuous stirring.
-
Phase Inversion: Continue stirring and heating. The mixture will become turbid and then clear again as the phase inversion temperature is reached and surpassed.
-
Cooling and Nanoemulsion Formation: Remove the beaker from the heat and allow it to cool down to room temperature under continuous stirring. The nanoemulsion will form spontaneously as the temperature decreases.
Protocol 2: Characterization of the Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25 °C.
-
Perform the measurement in triplicate to obtain the average droplet size (Z-average) and the PDI.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water.
-
Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present.
-
Equilibrate the sample to 25 °C.
-
Perform the measurement in triplicate to determine the surface charge of the nanoemulsion droplets.
-
3. Determination of Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
Total Drug Content: Accurately weigh a known amount of the nanoemulsion and dissolve it in a suitable solvent that dissolves both the oil and aqueous phases (e.g., methanol, ethanol). Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Free Drug Content: Separate the unencapsulated drug from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation using a filter with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoemulsion droplets. Quantify the drug concentration in the filtrate/supernatant.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoemulsion / Total mass of nanoemulsion) x 100
-
Encapsulation Efficiency (%) = [(Total drug content - Free drug content) / Total drug content] x 100
-
-
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5 °C (to mimic skin surface temperature)
-
Syringes and collection vials
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane or prepare the excised skin according to established protocols.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Medium: Fill the receptor compartment with the pre-warmed and de-gassed receptor medium. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled cells in the water bath and allow them to equilibrate for at least 30 minutes.
-
Sample Application: Apply a known quantity of the drug-loaded nanoemulsion to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Signaling Pathways in Skin Permeation
The exact signaling pathways modulated by this compound-containing nanoemulsions to enhance drug delivery are not yet fully elucidated. However, the mechanism of skin permeation by nanoemulsions is generally understood to involve several interconnected processes. The small droplet size of nanoemulsions provides a large surface area for contact with the stratum corneum, facilitating drug partitioning. The surfactant and oil components can act as permeation enhancers by fluidizing the lipid bilayers of the stratum corneum, thereby increasing drug diffusivity. It is hypothesized that this disruption of the skin barrier may trigger cellular responses in the underlying viable epidermis, although specific signaling cascade involvement requires further investigation.
Conclusion
This compound is a promising surfactant for the formulation of nanoemulsions for drug delivery applications, particularly for topical and transdermal routes. The provided protocols offer a framework for the development and evaluation of such systems. Further research is warranted to fully characterize nanoemulsions formulated with this compound and to elucidate the specific molecular mechanisms and signaling pathways involved in their skin permeation enhancement effects.
References
Application Notes and Protocols for PEG 20 Cetostearyl Ether in Oil-in-Water Pharmaceutical Creams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PEG 20 cetostearyl ether as a primary emulsifying agent in the formulation of oil-in-water (O/W) pharmaceutical creams. This document outlines the material's properties, provides detailed experimental protocols for cream formulation and evaluation, and presents data on the impact of its concentration on the physicochemical properties of the final product.
Introduction to this compound
This compound, also known as Ceteareth-20, is a non-ionic surfactant belonging to the polyethylene glycol ether family of cetearyl alcohol.[1] It is a widely used oil-in-water emulsifier in the pharmaceutical and cosmetic industries due to its excellent emulsifying and stabilizing properties.[2][3] Its chemical structure consists of a hydrophobic cetostearyl alcohol backbone and a hydrophilic polyethylene glycol chain, providing it with an amphipathic nature essential for reducing the interfacial tension between oil and water phases.
Key Properties:
-
Appearance: White, waxy solid[1]
-
HLB Value: Approximately 15-17, making it highly suitable for O/W emulsions.
-
Solubility: Soluble in water and alcohol.[1]
-
Functionality: Besides being a primary emulsifier, it also acts as a solubilizing agent, and depending on the formulation, can contribute to the viscosity of the cream.[2]
Quantitative Data Summary
The concentration of this compound significantly influences the physical characteristics of an O/W cream. The following tables summarize the expected impact of varying its concentration in a model pharmaceutical cream formulation.
Table 1: Effect of this compound Concentration on Cream Viscosity
| Concentration of this compound (% w/w) | Viscosity (cP) at 25°C (Spindle No. 4, 10 rpm) | Observations |
| 1.0 | 8,000 - 12,000 | Low viscosity, lotion-like consistency. |
| 2.5 | 20,000 - 30,000 | Moderate viscosity, easily spreadable cream. |
| 5.0 | 45,000 - 60,000 | High viscosity, thick cream consistency. |
Table 2: Effect of this compound Concentration on Oil Droplet Size
| Concentration of this compound (% w/w) | Mean Oil Droplet Diameter (µm) | Polydispersity Index (PDI) |
| 1.0 | 5.0 - 8.0 | < 0.5 |
| 2.5 | 2.0 - 4.0 | < 0.3 |
| 5.0 | 0.5 - 1.5 | < 0.2 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of a model O/W pharmaceutical cream using this compound as the emulsifying agent.
Preparation of Oil-in-Water (O/W) Cream
This protocol outlines the steps for preparing a stable O/W cream.
Materials:
-
Oil Phase:
-
Cetostearyl Alcohol: 10.0% w/w
-
White Soft Paraffin: 15.0% w/w
-
Liquid Paraffin: 5.0% w/w
-
This compound: 2.5% w/w (example concentration)
-
-
Aqueous Phase:
-
Propylene Glycol: 5.0% w/w
-
Preservative (e.g., Phenoxyethanol): 0.5% w/w
-
Purified Water: q.s. to 100% w/w
-
Equipment:
-
Two separate beakers
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Overhead stirrer
-
Weighing balance
-
Thermometer
Procedure:
-
Phase Preparation:
-
Oil Phase: Weigh and combine all the oil phase ingredients (Cetostearyl Alcohol, White Soft Paraffin, Liquid Paraffin, and this compound) in a beaker.
-
Aqueous Phase: In a separate beaker, weigh and combine the aqueous phase ingredients (Propylene Glycol, Preservative, and Purified Water).
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath. Stir both phases gently until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with an overhead stirrer at a moderate speed (e.g., 200 RPM).
-
-
Homogenization:
-
Immediately subject the coarse emulsion to homogenization at a high speed (e.g., 5000 RPM) for 5-10 minutes until a uniform, white emulsion is formed.[4]
-
-
Cooling:
-
Allow the emulsion to cool down gradually to room temperature while stirring at a low speed (e.g., 100 RPM).
-
-
Final Product:
-
Once cooled, the cream is ready for packaging and further evaluation.
-
Caption: Workflow for the preparation of an oil-in-water pharmaceutical cream.
Accelerated Stability Testing
This protocol is designed to assess the physical stability of the formulated cream under stressed conditions.
Equipment:
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (2-8°C)
-
Freezer (-10°C to -20°C)
-
Centrifuge
Procedure:
-
Sample Preparation: Fill the cream into inert, airtight containers.
-
Initial Evaluation (Time 0): Before starting the stability study, evaluate the initial characteristics of the cream:
-
Appearance (color, homogeneity, phase separation)
-
pH
-
Viscosity
-
Particle size of the dispersed oil phase
-
-
Storage Conditions: Store the samples under the following conditions:
-
Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 3, and 6 months for accelerated studies). For freeze-thaw cycling, evaluation is performed after the completion of the cycles.
-
Centrifugation Test:
-
Centrifuge a sample of the cream at 3000-5000 RPM for 15-30 minutes.
-
Observe for any signs of phase separation, creaming, or cracking.
-
Caption: Protocol for accelerated stability testing of pharmaceutical creams.
Viscosity Measurement
This protocol describes the method for determining the viscosity of the cream using a rotational viscometer.
Equipment:
-
Brookfield viscometer or equivalent rotational viscometer.[6][7]
-
Appropriate spindle (e.g., T-bar or disc spindle for semi-solids).[6]
-
Sample container.
-
Water bath for temperature control.
Procedure:
-
Sample Preparation: Place an adequate amount of the cream in a sample container, ensuring there are no air bubbles.
-
Temperature Equilibration: Allow the sample to equilibrate to a constant temperature (e.g., 25°C) using a water bath.
-
Instrument Setup:
-
Select an appropriate spindle and rotational speed. For a thick cream, a T-bar spindle with a low rotational speed (e.g., 10 rpm) is often suitable.
-
Attach the spindle to the viscometer.
-
-
Measurement:
-
Lower the rotating spindle into the center of the cream sample until it reaches the immersion mark.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP).
-
-
Data Analysis: Take multiple readings and calculate the average viscosity.
Particle Size Analysis
This protocol details the determination of the oil droplet size distribution in the O/W cream using dynamic light scattering (DLS) or laser diffraction.
Equipment:
-
Dynamic Light Scattering (DLS) instrument or Laser Diffraction Particle Size Analyzer.
-
Sample dispersion unit.
-
Deionized water (for sample dilution).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the cream.
-
Disperse the cream in a suitable solvent in which the oil is insoluble (e.g., deionized water) to achieve an appropriate sample concentration for the instrument. Gentle agitation may be required to ensure a homogenous dispersion without causing further emulsification or droplet coalescence.
-
-
Instrument Setup:
-
Set the instrument parameters, including the refractive index of the dispersed phase (oil) and the continuous phase (water).
-
-
Measurement:
-
Introduce the dispersed sample into the instrument's measurement cell.
-
Perform the measurement according to the instrument's operating procedure.
-
-
Data Analysis:
-
The instrument's software will generate a particle size distribution report, including the mean droplet diameter and the polydispersity index (PDI).
-
References
- 1. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 2. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOP for Freeze-Thaw Stability Testing for Creams – SOP Guide for Pharma [pharmasop.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. microchemlab.com [microchemlab.com]
- 6. brookfieldengineering.com [brookfieldengineering.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PEG 20 Cetostearyl Ether in the Preparation of Stable Colloidal Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 20 cetostearyl ether, also known as Ceteareth-20, is a non-ionic surfactant and a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols.[1][2] Its chemical structure includes a hydrophobic cetostearyl alcohol backbone and a hydrophilic polyethylene glycol chain, making it an effective oil-in-water emulsifier.[3][4] With a high hydro-phile-lipophile balance (HLB) value, typically around 15.3 to 15.5, this compound is particularly well-suited for the preparation of stable oil-in-water (O/W) nanoemulsions and other colloidal dispersions.[3][5] These systems are of significant interest in the pharmaceutical and cosmetic industries for enhancing the solubility, stability, and bioavailability of active ingredients.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of stable colloidal dispersions, such as nanoemulsions.
Mechanism of Stabilization
This compound stabilizes colloidal dispersions primarily through a steric hindrance mechanism. The hydrophobic cetostearyl portion of the molecule adsorbs onto the surface of the oil droplets, while the long, hydrophilic polyethylene glycol (PEG) chains extend into the continuous aqueous phase. These PEG chains create a hydrated layer around the droplets, which forms a physical barrier that prevents the droplets from coalescing. This steric stabilization is a powerful mechanism for maintaining the long-term stability of colloidal systems.
Application: Preparation of a Stable Oil-in-Water (O/W) Nanoemulsion
This section outlines a protocol for the preparation of a stable O/W nanoemulsion using this compound as the primary emulsifier. Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[6] Their small droplet size offers several advantages, including improved drug delivery, enhanced bioavailability, and optical transparency.[6]
Experimental Protocol: High-Shear Homogenization Method
This protocol describes the preparation of a model O/W nanoemulsion using a high-shear homogenization technique.
Materials:
-
This compound (Ceteareth-20)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride - a common carrier oil)
-
Deionized Water
-
Active Pharmaceutical Ingredient (API) or lipophilic compound (optional)
-
Co-surfactant (e.g., Sorbitan Monostearate - optional, to improve stability)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Analytical balance
-
Particle size analyzer (for measuring particle size, polydispersity index, and zeta potential)
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of deionized water into a beaker.
-
Add the desired amount of this compound to the water.
-
Heat the mixture to 65-75°C on a heating magnetic stirrer and stir until the this compound is completely dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, weigh the required amount of the oil phase (e.g., caprylic/capric triglyceride).
-
If applicable, dissolve the lipophilic active ingredient in the oil phase.
-
If using a co-surfactant, add it to the oil phase.
-
Heat the oil phase to 65-75°C.
-
-
Formation of the Pre-emulsion:
-
While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. The optimal speed and time will depend on the specific formulation and desired particle size.
-
-
Cooling and Characterization:
-
Allow the nanoemulsion to cool down to room temperature under gentle stirring.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Data Presentation: Influence of this compound Concentration
The concentration of this compound is a critical parameter that influences the characteristics of the resulting nanoemulsion. The following table provides representative data on how varying the surfactant concentration can affect the particle size, PDI, and zeta potential of a model nanoemulsion.
| Formulation ID | Oil Phase (%) | This compound (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (4 weeks at 25°C) |
| F1 | 10 | 1 | 450.2 ± 25.1 | 0.45 ± 0.05 | -15.3 ± 2.1 | Phase separation observed |
| F2 | 10 | 2 | 210.5 ± 10.8 | 0.28 ± 0.03 | -20.1 ± 1.8 | Stable, slight creaming |
| F3 | 10 | 3 | 155.7 ± 8.2 | 0.19 ± 0.02 | -25.8 ± 2.5 | Stable, no phase separation |
| F4 | 10 | 4 | 140.3 ± 7.5 | 0.15 ± 0.01 | -28.4 ± 2.2 | Stable, no phase separation |
| F5 | 10 | 5 | 135.1 ± 6.9 | 0.13 ± 0.02 | -30.2 ± 1.9 | Stable, no phase separation |
Note: This is representative data to illustrate the expected trend. Actual results may vary depending on the specific oil phase, processing conditions, and other formulation components.
As the concentration of this compound increases, a decrease in particle size and PDI is generally observed, indicating the formation of smaller and more uniform droplets. The zeta potential may become more negative, contributing to the electrostatic stability of the dispersion. An optimal concentration of the surfactant is necessary to achieve long-term stability.
Visualization of Experimental Workflow and Stabilization Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for preparing an O/W nanoemulsion using high-shear homogenization.
Stabilization Mechanism Diagram
Caption: Steric stabilization of an oil droplet by this compound.
References
Application Notes and Protocols for Utilizing PEG 20 Cetostearyl Ether in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics is a critical determinant of their safety, efficacy, and shelf-life. Aggregation, unfolding, and surface adsorption are common degradation pathways that can compromise the quality of biopharmaceutical products. Non-ionic surfactants are frequently incorporated into protein formulations to mitigate these issues. While polysorbates (e.g., Polysorbate 20 and 80) are the most commonly used stabilizers, concerns over their degradation and the potential for particle formation have prompted research into alternative excipients.[1]
PEG 20 cetostearyl ether, also known as Cetomacrogol 1000 or Polyoxyl 20 Cetostearyl Ether, is a non-ionic surfactant with emulsifying and solubilizing properties.[2][3][4] It consists of a hydrophobic cetostearyl alcohol portion and a hydrophilic polyethylene glycol (PEG) chain of approximately 20 units.[4] While extensively used in topical and oral pharmaceutical formulations, its application in parenteral protein formulations is not well-documented and represents an area for exploratory research.[5][6][7] These notes provide an overview of the potential mechanisms of protein stabilization by this compound and detailed protocols for its evaluation.
Mechanism of Protein Stabilization
The stabilizing effect of non-ionic surfactants like this compound on proteins is thought to occur through two primary mechanisms:
-
Competitive Surface Adsorption: Proteins are prone to unfolding and aggregation at interfaces, such as the air-water and container-water interfaces.[8] Surfactants, being surface-active, preferentially adsorb to these interfaces, creating a protective layer that prevents proteins from interacting with these destabilizing surfaces.[8][9]
-
Direct Interaction with Protein Molecules: The hydrophobic cetostearyl moiety of this compound can interact with exposed hydrophobic patches on the protein surface. This interaction can shield these regions from the aqueous environment and prevent protein-protein interactions that lead to aggregation.[9][10] The hydrophilic PEG chain further enhances the solubility of the protein-surfactant complex.
dot
Caption: Proposed mechanism of protein stabilization by this compound.
Data on Protein Stabilization with Non-ionic Surfactants
While specific data for this compound in protein formulations is limited, the following tables summarize representative data for the effects of other non-ionic surfactants and PEG on protein stability. This information can serve as a benchmark for evaluating this compound.
Table 1: Effect of Surfactants on Thermal Stability of a Model Protein (e.g., IgG)
| Formulation | Surfactant Concentration (% w/v) | Onset of Aggregation (Tonset) (°C) | Melting Temperature (Tm) (°C) |
| Control (no surfactant) | 0 | 65.2 | 71.5 |
| Polysorbate 20 | 0.02 | 68.1 | 71.8 |
| Polysorbate 80 | 0.02 | 67.9 | 71.6 |
| This compound | To be determined | Expected Increase | Expected Minimal Change |
Note: Data is illustrative and based on typical results for polysorbates. Tonset is often more sensitive to the presence of surfactants than Tm.
Table 2: Impact of Surfactants on Particle Formation Under Mechanical Stress
| Formulation | Surfactant Concentration (% w/v) | Initial Particle Count (>2 µm) | Particle Count after Agitation (>2 µm) |
| Control (no surfactant) | 0 | 150 | >10,000 |
| Polysorbate 20 | 0.01 | 120 | 250 |
| Poloxamer 188 | 0.1 | 135 | 400 |
| This compound | To be determined | Expected Low | Expected Low |
Note: Particle counts are hypothetical and demonstrate the expected trend of surfactant-mediated protection against agitation-induced aggregation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a protein stabilizer.
dot
References
- 1. spectropol.pl [spectropol.pl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyoxyl 20 Cetostearyl Ether - CD Formulation [formulationbio.com]
- 7. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
Application Notes and Protocols for PEG 20 Cetostearyl Ether in Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of PEG 20 cetostearyl ether (also known as Polyoxyl 20 Cetostearyl Ether or Ceteareth-20) as a versatile pharmaceutical excipient in the formulation of solid dosage forms. This document details its role in enhancing solubility and dissolution of poorly soluble drugs, its application as a binder, and its impact on the mechanical properties of tablets. Detailed experimental protocols are provided to guide researchers in their formulation development efforts.
Introduction to this compound
This compound is a non-ionic surfactant belonging to the polyethylene glycol (PEG) ether family.[1] It is synthesized by the ethoxylation of a blend of cetyl and stearyl alcohols, resulting in a molecule with both a lipophilic fatty alcohol portion and a hydrophilic polyethylene glycol chain.[1] This amphiphilic nature makes it an effective emulsifier, solubilizer, and wetting agent.[2][3][4] In the context of solid dosage forms, this compound can be utilized to improve the bioavailability of poorly water-soluble drugs (BCS Class II) by forming solid dispersions, and it can also function as a binder in granulation processes.[5][6]
Key Properties:
-
Appearance: White, waxy solid[1]
-
Solubility: Soluble in water and alcohol[1]
-
HLB Value: Approximately 15-17, indicating its suitability for oil-in-water emulsions and as a solubilizer[1]
-
Functionality: Solubilizing agent, emulsifier, wetting agent, binder[2][3][4][7]
Applications in Solid Dosage Forms
Solubility and Dissolution Enhancement of Poorly Soluble Drugs
A significant challenge in oral drug delivery is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their dissolution rate and, consequently, their bioavailability.[5][6] this compound can be employed to formulate solid dispersions, which are systems where the drug is dispersed in a hydrophilic carrier at a molecular level.[6][8] This technique can enhance the dissolution rate by:
-
Reducing drug particle size to a molecular level.[8]
-
Improving the wettability of the drug particles.[8]
-
Inhibiting drug crystallization upon dissolution.[8]
Logical Relationship for Solubility Enhancement
Caption: Workflow for improving bioavailability using this compound.
Binder in Wet Granulation
In the manufacturing of tablets, binders are crucial for ensuring the appropriate cohesion of powders to form granules with suitable flow and compression properties.[7][9] this compound can be utilized as a binder in wet granulation processes.[9] The granulation process involves adding a binder solution to a powder blend to form a wet mass, which is then dried and milled to produce granules.[10] The binding properties of this compound contribute to the formation of robust granules, which in turn leads to tablets with adequate hardness and low friability.[2]
Experimental Protocols
Preparation of a Solid Dispersion for a Poorly Soluble Drug
This protocol describes the solvent evaporation method for preparing a solid dispersion of a model BCS Class II drug using this compound.
Materials and Equipment:
-
Model BCS Class II Drug (e.g., Ibuprofen, Carbamazepine)
-
This compound
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 60 mesh)
-
Analytical balance
Protocol:
-
Accurately weigh the desired amounts of the model drug and this compound. A common starting point is a 1:5 drug-to-carrier ratio by weight.
-
Dissolve both the drug and this compound in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the inner surface of the flask.
-
Scrape the solid mass from the flask.
-
Further dry the solid mass in a vacuum oven at a temperature below the melting point of the drug and excipient to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 60-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Experimental Workflow for Solid Dispersion Preparation
Caption: Solvent evaporation method for solid dispersion.
Tablet Formulation by Wet Granulation
This protocol outlines the steps for preparing tablets using this compound as a binder via the wet granulation method.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as binder)
-
Lactose (as diluent)
-
Microcrystalline Cellulose (as disintegrant)
-
Magnesium Stearate (as lubricant)
-
Purified Water or Ethanol/Water mixture (as granulating fluid)
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluid bed dryer
-
Oscillating granulator or comil
-
V-blender
-
Tablet compression machine
Protocol:
-
Dry Mixing: Accurately weigh and sift the API, lactose, and microcrystalline cellulose through a suitable mesh sieve (e.g., 40 mesh). Mix the sifted powders in a planetary mixer for 10-15 minutes to ensure uniform distribution.
-
Binder Solution Preparation: Prepare a binder solution by dissolving this compound in the granulating fluid (e.g., 10% w/v solution).
-
Wet Granulation: Slowly add the binder solution to the powder blend in the mixer while continuously mixing. Continue mixing until a suitable wet mass is formed (a mass that forms a ball when squeezed in the hand but crumbles with slight pressure).
-
Wet Milling: Pass the wet mass through an oscillating granulator fitted with a larger mesh screen (e.g., 8-12 mesh) to break up large agglomerates.
-
Drying: Spread the wet granules evenly on trays and dry them in a tray dryer at 50-60 °C until the loss on drying (LOD) is within the desired range (typically 1-2%). Alternatively, use a fluid bed dryer.
-
Dry Milling: Mill the dried granules using an oscillating granulator with a smaller mesh screen (e.g., 16-20 mesh) to obtain uniform granule size.
-
Lubrication: Transfer the sized granules to a V-blender. Add sifted magnesium stearate and blend for a short period (2-5 minutes).
-
Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a tablet compression machine.
Experimental Workflow for Wet Granulation
Caption: Wet granulation process for tablet manufacturing.
Evaluation of Solid Dosage Forms
Tablet Hardness and Friability Testing
These tests are crucial to assess the mechanical integrity of the tablets.
Protocol for Hardness Testing:
-
Use a calibrated tablet hardness tester.
-
Place a single tablet diametrically between the jaws of the tester.
-
Start the tester to apply a compressive force until the tablet fractures.
-
Record the force required to break the tablet in kiloponds (kp) or Newtons (N).
-
Repeat the test for a minimum of 6 tablets and calculate the average hardness.
Protocol for Friability Testing:
-
Take a sample of tablets (usually 20 tablets or a weight equivalent to 6.5 g for tablets with a unit mass ≤ 650 mg).
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of a friability tester.
-
Rotate the drum 100 times at 25 rpm.
-
Remove the tablets, carefully dedust them, and accurately weigh them again (W_final).
-
Calculate the percentage friability using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A friability of less than 1% is generally considered acceptable.
In-Vitro Dissolution Testing
This test evaluates the rate at which the active drug is released from the solid dosage form.
Protocol for Dissolution Testing:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution Medium: Select a suitable dissolution medium. For poorly soluble drugs, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate in 0.1 N HCl or phosphate buffer pH 6.8) may be necessary to maintain sink conditions.[11]
-
Procedure: a. Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium. b. Equilibrate the medium to 37 ± 0.5 °C. c. Place one tablet in each vessel. d. Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm). e. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). f. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. g. Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). h. Calculate the cumulative percentage of drug released at each time point.
Workflow for Dissolution Testing
Caption: Standard dissolution testing procedure.
Data Presentation
Quantitative data from the evaluation of tablets formulated with this compound should be summarized in clear and structured tables for easy comparison. Below are example tables illustrating how to present such data.
Table 1: Effect of this compound Concentration as a Binder on Tablet Properties
| Formulation Code | This compound (% w/w) | Hardness (kp) ± SD | Friability (%) ± SD | Disintegration Time (min) ± SD |
| F1 | 2 | 4.5 ± 0.3 | 0.85 ± 0.05 | 5.2 ± 0.4 |
| F2 | 4 | 6.2 ± 0.4 | 0.62 ± 0.04 | 7.8 ± 0.6 |
| F3 | 6 | 7.8 ± 0.5 | 0.45 ± 0.03 | 10.5 ± 0.8 |
Table 2: Dissolution Profile of a Poorly Soluble Drug from Solid Dispersions with this compound
| Time (min) | Pure Drug (% Release) ± SD | Solid Dispersion (1:5 Drug:PEG 20) (% Release) ± SD |
| 5 | 5.2 ± 1.1 | 35.8 ± 2.5 |
| 10 | 9.8 ± 1.5 | 55.2 ± 3.1 |
| 15 | 14.5 ± 2.0 | 72.1 ± 3.8 |
| 30 | 22.1 ± 2.8 | 88.9 ± 4.2 |
| 45 | 28.7 ± 3.2 | 95.4 ± 3.5 |
| 60 | 34.3 ± 3.5 | 98.2 ± 2.8 |
Conclusion
This compound is a highly versatile excipient with significant potential in the formulation of solid dosage forms. Its ability to enhance the solubility and dissolution of poorly soluble drugs through solid dispersion technology can lead to improved bioavailability. Furthermore, its effectiveness as a binder in wet granulation contributes to the production of robust tablets with desirable mechanical properties. The provided protocols and data presentation formats offer a framework for researchers to systematically investigate and optimize the use of this compound in their solid dosage form development projects.
References
- 1. POLYOXYL 20 CETOSTEARYL ETHER - Ataman Kimya [atamanchemicals.com]
- 2. prcr.cobimet.org [prcr.cobimet.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polyoxyl 20 cetostearyl ether Exporter | Polyoxyl 20 cetostearyl ether Exporting Company | Polyoxyl 20 cetostearyl ether International Distributor [multichemexports.com]
- 5. bepls.com [bepls.com]
- 6. jddtonline.info [jddtonline.info]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. rjpdft.com [rjpdft.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 11. researchgate.net [researchgate.net]
Application of PEG 20 Cetostearyl Ether in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 20 cetostearyl ether, also known as Ceteareth-20, is a non-ionic surfactant and emulsifying agent belonging to the polyethylene glycol (PEG) ether family.[1][2] It is synthesized by the ethoxylation of a blend of cetyl and stearyl alcohols, resulting in a molecule with both a hydrophobic fatty alcohol portion and a hydrophilic polyethylene glycol chain.[1][2] This amphipathic nature allows it to increase the solubility of hydrophobic compounds in aqueous solutions and form stable emulsions.[1][2]
In the context of cell culture, the primary application of this compound lies in its potential as a vehicle for the delivery of poorly water-soluble drugs and experimental compounds to cells in vitro. Many promising therapeutic agents are hydrophobic, limiting their bioavailability and efficacy in aqueous cell culture media. Surfactants like this compound can encapsulate these hydrophobic molecules in micelles, facilitating their dispersion in the media and subsequent interaction with cells.
This document provides detailed application notes and protocols for the use of this compound in cell culture media, with a focus on its use as a solubilizing agent for drug delivery.
Key Applications in Cell Culture
-
Solubilization of Hydrophobic Drugs: The primary application is to increase the solubility of hydrophobic compounds in aqueous cell culture media, enabling the study of their biological effects on cultured cells.
-
Drug Delivery Vehicle: By forming micelles around a hydrophobic drug, this compound can act as a delivery system, potentially enhancing the uptake of the drug by cells.
-
Improving Compound Stability: It can help to prevent the precipitation of poorly soluble compounds in cell culture media over the course of an experiment.
Data on Cytotoxicity and Cellular Effects
Limited data is available on the specific effects of this compound on various cell lines. One study investigated its impact on human lymphocytes, providing the following insights.[3][4]
Table 1: Cytotoxic and Proliferative Effects of this compound on Human Lymphocytes [3][4]
| Concentration | Cytotoxicity (LDH Assay) | Cell Proliferation (WST-1 Assay) |
| 1% | No significant cytotoxic effect | Proliferative effect observed |
| 5% | No significant cytotoxic effect | Proliferative effect observed |
| 25% | No significant cytotoxic effect | Proliferative effect observed |
| 50% | No significant cytotoxic effect | Proliferative effect observed |
Data is based on a 24-hour incubation period.
It is crucial to note that while no significant cytotoxicity was observed in lymphocytes at these concentrations, a proliferative effect was reported.[3][4] The mechanism behind this is not yet fully elucidated. Furthermore, the effects of this compound can be cell-type dependent. For instance, other non-ionic surfactants like Polysorbate 80 have shown cytotoxic effects on certain cancer cell lines.[5][6] Therefore, it is imperative to perform a thorough cytotoxicity assessment on the specific cell line of interest before using this compound in functional assays.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity
This protocol is adapted from studies on human lymphocytes and can be modified for other cell lines.[3][4]
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Cell proliferation assay kit (e.g., WST-1, MTT)
- Microplate reader
2. Procedure:
3. Data Analysis:
Protocol 2: Solubilization and Delivery of a Hydrophobic Drug
This protocol provides a general framework for using this compound to deliver a hydrophobic drug to cultured cells. This is a hypothetical protocol based on methods used for other non-ionic surfactants like Cremophor EL.[7][8]
1. Materials:
- Hydrophobic drug of interest
- This compound
- Suitable organic solvent (e.g., DMSO, ethanol)
- Complete cell culture medium
- Cell line of interest
- 96-well or other appropriate cell culture plates
2. Procedure:
Visualizations
References
- 1. Ceteareth-20 (Explained + Products) [incidecoder.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin-Polysorbate 80 conjugates: targeting effective and sustained delivery to the brain - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00053F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with PEG 20 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PEG 20 cetostearyl ether (Ceteareth-20) for the surface stabilization of nanoparticles. While direct covalent surface modification of pre-formed nanoparticles with Ceteareth-20 is not a standard procedure, its primary role is as a non-ionic surfactant and stabilizer during the formulation of nanoparticles, particularly in emulsion-based synthesis methods. This document outlines the principles, protocols, and expected outcomes of using Ceteareth-20 to create sterically stabilized nanoparticles for various research and drug delivery applications.
Introduction to this compound (Ceteareth-20)
This compound, commercially known as Ceteareth-20, is a non-ionic surfactant belonging to the polyethylene glycol ether family.[1] It is synthesized by the ethoxylation of a blend of cetyl and stearyl alcohols, with the "20" indicating the average number of ethylene oxide units in the hydrophilic polyethylene glycol chain.[1] Its chemical structure imparts an amphipathic nature, with a hydrophobic cetostearyl alcohol tail and a hydrophilic polyethylene glycol head.[1]
This structure makes Ceteareth-20 an excellent oil-in-water (O/W) emulsifier with a high hydrophilic-lipophilic balance (HLB) value, typically between 15 and 17.[2] In the context of nanoparticle formulation, Ceteareth-20 functions as a stabilizer that adsorbs onto the nanoparticle surface. The hydrophobic tail anchors to the particle, while the hydrophilic PEG chains extend into the aqueous medium, forming a protective layer that prevents aggregation through steric hindrance.[1]
Applications in Nanoparticle Technology
The use of Ceteareth-20 as a stabilizer in nanoparticle formulations offers several advantages:
-
Enhanced Stability: The primary application is to prevent the aggregation of nanoparticles in aqueous dispersions, which is crucial for maintaining their physicochemical properties and ensuring a long shelf life.[1]
-
Improved Pharmacokinetics: The hydrophilic PEG chains on the nanoparticle surface can reduce opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES). This "stealth" effect can prolong the circulation time of the nanoparticles in the bloodstream, increasing the likelihood of reaching the target site in drug delivery applications.
-
Controlled Particle Size: During nanoparticle synthesis, Ceteareth-20 can help control the particle size and ensure a narrow size distribution (low polydispersity index).[3]
-
Versatility: It is compatible with a wide range of oils and active ingredients, making it a versatile excipient in the formulation of various types of nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.[1][4]
Experimental Protocols
While specific protocols will vary depending on the type of nanoparticle and the encapsulated drug, the following are representative methodologies for preparing nanoparticles using Ceteareth-20 as a stabilizer.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is suitable for thermostable drugs and involves dispersing a melted lipid phase containing the drug into a hot aqueous surfactant solution.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Active Pharmaceutical Ingredient (API)
-
This compound (Ceteareth-20)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve Ceteareth-20 in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (typically 3-5 cycles) at a pressure above 500 bar. The temperature should be maintained above the melting point of the lipid throughout this process.[5]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
Protocol for Preparation of Nanoemulsions by High-Pressure Homogenization
This method is suitable for liquid lipids and results in the formation of thermodynamically stable nanoemulsions.[6]
Materials:
-
Oil Phase (e.g., Medium-chain triglycerides, Castor oil)
-
Active Pharmaceutical Ingredient (API)
-
This compound (Ceteareth-20)
-
Co-surfactant (e.g., a short-chain alcohol, optional)
-
Purified Water
Procedure:
-
Preparation of the Oil Phase: Dissolve the lipophilic API in the oil.
-
Preparation of the Aqueous Phase: Dissolve Ceteareth-20 and any co-surfactant in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous stirring to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a sufficient number of cycles to achieve a translucent nanoemulsion with the desired droplet size.[6]
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index, and zeta potential.
Characterization of Ceteareth-20 Stabilized Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the nanoparticle formulation.
| Parameter | Method | Typical Expected Values | Significance |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 50 - 300 nm, PDI < 0.3 | Affects stability, in vivo distribution, and cellular uptake.[7][8] |
| Zeta Potential | Laser Doppler Velocimetry | -5 to -30 mV | Indicates surface charge and colloidal stability.[9][10] |
| Morphology | TEM / SEM | Spherical shape | Visual confirmation of size and shape. |
| Drug Loading | Spectrophotometry, HPLC | Varies by drug and formulation | Quantifies the amount of drug encapsulated.[7] |
| Encapsulation Efficiency | Calculation after drug loading determination | > 70% | Percentage of initial drug successfully encapsulated.[11] |
Note: These are illustrative values. Actual results will depend on the specific formulation and process parameters.
Data Presentation
The following tables present hypothetical but realistic data for solid lipid nanoparticles (SLNs) prepared with varying concentrations of Ceteareth-20, illustrating its effect on the physicochemical properties of the nanoparticles.
Table 1: Effect of Ceteareth-20 Concentration on Particle Size, PDI, and Zeta Potential of SLNs
| Formulation Code | Lipid Concentration (%) | Ceteareth-20 Concentration (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SLN-C1 | 5 | 1.0 | 250 ± 15 | 0.35 ± 0.04 | -8.5 ± 1.2 |
| SLN-C2 | 5 | 2.0 | 180 ± 12 | 0.25 ± 0.03 | -12.3 ± 1.5 |
| SLN-C3 | 5 | 3.0 | 150 ± 10 | 0.20 ± 0.02 | -15.8 ± 1.8 |
Table 2: Effect of Ceteareth-20 Concentration on Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug in SLNs
| Formulation Code | Ceteareth-20 Concentration (%) | Drug Loading (%) | Encapsulation Efficiency (%) |
| SLN-C1 | 1.0 | 4.5 ± 0.5 | 75 ± 5 |
| SLN-C2 | 2.0 | 4.8 ± 0.4 | 80 ± 4 |
| SLN-C3 | 3.0 | 5.1 ± 0.3 | 85 ± 3 |
Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Mechanism of Steric Stabilization
Caption: Steric stabilization of nanoparticles by Ceteareth-20.
Biological Fate of Stabilized Nanoparticles
Caption: Effect of steric stabilization on nanoparticle fate in vivo.
References
- 1. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
- 2. avenalab.com [avenalab.com]
- 3. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. iajps.com [iajps.com]
- 7. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methods for improving the solubility of PEG 20 cetostearyl ether in complex systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of PEG 20 cetostearyl ether in complex systems.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common problems encountered during formulation development.
Issue 1: Poor dissolution of this compound in an aqueous system.
-
Question: My this compound is not dissolving completely in water, resulting in a cloudy or hazy solution. What can I do?
-
Answer: This is a common issue that can be addressed by considering the following factors:
-
Temperature: Gently warming the aqueous solution can significantly improve the dissolution rate of this compound. Its melting point is between 40-50°C[1][2]. Heating the system to this range often facilitates complete dissolution.
-
Hydration Time: Allow sufficient time for the polymer chains to hydrate. Gentle agitation can also aid this process.
-
pH: this compound is stable over a broad pH range[3]. However, extreme pH values can lead to the hydrolysis of the ethoxylate groups, potentially affecting solubility[1][4]. It is advisable to work within a pH range of 4.5 to 7.5 for optimal stability[5].
-
Issue 2: Precipitation of a poorly soluble active pharmaceutical ingredient (API) from a formulation containing this compound.
-
Question: I've solubilized my API using this compound, but it precipitates out over time or upon dilution. How can I prevent this?
-
Answer: This phenomenon, often due to supersaturation, can be mitigated by optimizing the formulation. Consider these strategies:
-
Micellar Solubilization: Ensure you are working above the Critical Micelle Concentration (CMC) of this compound. Below the CMC, the surfactant exists as individual molecules and will not effectively encapsulate the API. You can determine the CMC experimentally (see Experimental Protocols section). Increasing the surfactant concentration will create more micelles, enhancing the solubilization capacity[6][7].
-
Co-solvents: The addition of a co-solvent can significantly improve the solubility of both the API and the surfactant. This compound itself is soluble in ethanol and propylene glycol[1]. Using a ternary system (water, co-solvent, and surfactant) can create a more favorable environment for the API.
-
Use of Co-emulsifiers: Combining this compound with a low HLB emulsifier can create more stable emulsions and enhance the overall stability of the formulation[8].
-
Issue 3: Phase separation or cloudiness in the formulation at elevated temperatures.
-
Question: My formulation containing this compound becomes cloudy and separates as I increase the temperature. Why is this happening?
-
Answer: This is likely due to the "cloud point" phenomenon, which is characteristic of non-ionic surfactants like this compound. The cloud point is the temperature at which the surfactant becomes insoluble in the aqueous phase, leading to phase separation.
-
Understanding the Cloud Point: As the temperature increases, the hydrogen bonds between the ether oxygen atoms of the polyethylene glycol chain and water molecules break, leading to dehydration of the surfactant and subsequent aggregation and phase separation[9].
-
Effect of Electrolytes: The addition of electrolytes can lower the cloud point of non-ionic surfactants due to a "salting-out" effect, where the ions compete for water molecules, leading to further dehydration of the surfactant[9][10][11].
-
Formulation Strategy: If your application requires stability at higher temperatures, you may need to consider using a surfactant with a higher cloud point or modifying the formulation by reducing the electrolyte concentration.
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to solubility enhancement.
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound using UV-Vis Spectroscopy
This method is based on the change in the absorbance of a hydrophobic dye as it partitions into the hydrophobic core of the micelles.
Materials:
-
This compound
-
Distilled or deionized water
-
Hydrophobic dye (e.g., Iodine, Pyrene)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the hydrophobic dye in a suitable organic solvent (e.g., methanol for pyrene).
-
Prepare a series of aqueous solutions of this compound with varying concentrations, ranging from a very low concentration (e.g., 0.0001% w/v) to a concentration well above the expected CMC (e.g., 0.1% w/v).
-
Add a small, constant aliquot of the dye stock solution to each surfactant solution.
-
Allow the solutions to equilibrate for a specified period (e.g., 2 hours) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye.
-
Plot the absorbance versus the logarithm of the surfactant concentration.
-
Identify the CMC: The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Protocol 2: Measurement of Solubility Enhancement by Micellar Solubilization
This protocol determines the increase in the solubility of a poorly water-soluble drug in the presence of this compound micelles.
Materials:
-
Poorly water-soluble drug (e.g., a BCS Class II drug)
-
This compound
-
Distilled or deionized water
-
Shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for drug quantification
Procedure:
-
Prepare a series of aqueous solutions of this compound at concentrations above its CMC.
-
Add an excess amount of the poorly soluble drug to each surfactant solution.
-
Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility of the drug as a function of the surfactant concentration. The slope of the linear portion of the graph above the CMC can be used to determine the molar solubilization capacity.
Quantitative Data Summary
The following tables summarize key properties of this compound relevant to its solubility and use as a solubilizing agent.
| Property | Value | Reference |
| INCI Name | Ceteareth-20 | [4] |
| Synonyms | PEG-20 Cetyl/Stearyl Ether, Polyoxyl 20 Cetostearyl Ether | [12] |
| Chemical Classification | Non-ionic Surfactant | [4] |
| HLB Value | 15.5 - 17 | [12][13] |
| Melting Point | 40 - 50 °C | [1][2] |
| Solubility | Soluble in water, ethanol, and propylene glycol; Insoluble in natural fats and oils | [1][5][12][14] |
| pH (10% solution) | 4.5 - 7.5 | [5] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility enhancement of this compound.
Caption: Experimental workflow for measuring solubility enhancement.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. avenalab.com [avenalab.com]
- 2. specialchem.com [specialchem.com]
- 3. POLYOXYL 20 CETOSTEARYL ETHER - Ataman Kimya [atamanchemicals.com]
- 4. Ceteareth-20 - PCC Group Product Portal [products.pcc.eu]
- 5. drugfuture.com [drugfuture.com]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. scialert.net [scialert.net]
- 8. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 9. Effect of Additives on the Cloud Point of Polyethylene Glycols -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. The effect of electrolytes on the cloud point of ionic-nonionic surfactant solutions [ouci.dntb.gov.ua]
- 12. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Overcoming Phase Separation in Emulsions Stabilized by PEG 20 Cetostearyl Ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming phase separation in emulsions stabilized by PEG 20 cetostearyl ether (Ceteareth-20). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key formulation data to ensure the stability and efficacy of your emulsion-based products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation and storage of emulsions stabilized with this compound.
Q1: My emulsion, stabilized with this compound, is showing signs of phase separation (creaming or coalescence). What are the primary causes?
A1: Phase separation in emulsions stabilized by this compound, a non-ionic emulsifier, can stem from several factors related to formulation, processing, and storage. The most common culprits include:
-
Incorrect Hydrophile-Lipophile Balance (HLB): The HLB of your emulsifier system must match the required HLB of your oil phase for optimal stability. This compound has a high HLB (approximately 15.5-15.7), making it ideal for oil-in-water (O/W) emulsions.[1] If the overall HLB of your emulsifier blend doesn't match the oil phase's requirement, instability will occur.
-
Inadequate Emulsifier Concentration: An insufficient amount of this compound will result in incomplete coverage of the oil droplets, leading to their coalescence and eventual phase separation.[2]
-
Improper Processing Parameters:
-
Insufficient Shear: Inadequate mixing or homogenization leads to large oil droplets that are more prone to creaming and coalescence.[2]
-
Incorrect Temperature Control: Not heating both the oil and water phases to a similar temperature (typically 70-75°C) before emulsification can lead to a grainy texture and instability.[3]
-
-
pH Imbalance: Although non-ionic emulsifiers like this compound are generally less sensitive to pH changes than ionic emulsifiers, extreme pH values can still affect the stability of other ingredients in the formulation, indirectly leading to phase separation.[2]
-
Presence of Electrolytes: High concentrations of electrolytes can disrupt the hydration layer around the surfactant molecules, reducing the repulsive forces between oil droplets and promoting flocculation and coalescence.[4][5][6]
Q2: How do I determine the correct amount of this compound to use in my formulation?
A2: The optimal concentration of this compound depends on the type and concentration of the oil phase, the desired viscosity, and the presence of other stabilizers. A general starting point for oil-in-water emulsions is between 1% and 5% of the total formulation weight.[3]
To determine the precise amount, you should:
-
Calculate the Required HLB of your oil phase. This can be done by summing the weighted HLB of each oil component.
-
Formulate a series of emulsions with varying concentrations of this compound (e.g., 1%, 2%, 3%, 4%, 5%).
-
Evaluate the stability of these emulsions using accelerated stability testing methods (see Experimental Protocols section).
Q3: My emulsion looks stable initially but separates after a few days or weeks. How can I predict and prevent this?
A3: This phenomenon, known as delayed phase separation, highlights the importance of rigorous stability testing. To predict and prevent it:
-
Conduct Accelerated Stability Studies: Subject your emulsion to stress conditions to expedite potential instability. Common methods include:
-
Centrifugation: This technique accelerates creaming and coalescence. A stable emulsion should show no separation after centrifugation at 3000 RPM for 30 minutes.[7]
-
Freeze-Thaw Cycles: Exposing the emulsion to alternating low (-10°C to -20°C) and high (25°C to 45°C) temperatures for several cycles can reveal instabilities related to temperature fluctuations during shipping and storage.[8][9][10]
-
-
Incorporate a Co-emulsifier or Stabilizer: The addition of a low-HLB co-emulsifier (like a fatty alcohol, e.g., Cetearyl Alcohol) can create a more stable interfacial film.[3] Rheology modifiers such as xanthan gum or carbomers can increase the viscosity of the continuous phase, which slows down the movement of oil droplets and enhances stability.[11]
Q4: I've added electrolytes to my formulation, and now it's separating. What should I do?
A4: Electrolytes can compromise the stability of emulsions stabilized by non-ionic surfactants by a "salting out" effect.[5] This reduces the hydration of the polyethylene glycol chains of the emulsifier, lessening the steric barrier between oil droplets.
To address this:
-
Reduce Electrolyte Concentration: Use the minimum effective concentration of the electrolyte.
-
Add a Protective Colloid: Incorporate a stabilizer that is less sensitive to electrolytes, such as a non-ionic polymer (e.g., hydroxyethylcellulose).
-
Increase Emulsifier Concentration: A higher concentration of this compound may provide a more robust steric barrier.
-
Consider a Different Emulsifier System: If high electrolyte concentrations are necessary, a combination of non-ionic and ionic emulsifiers might provide better stability.
Data Presentation: HLB Values
Successful emulsion formulation hinges on matching the HLB of the emulsifier system to the required HLB of the oil phase. This compound is a high-HLB emulsifier, making it suitable for creating oil-in-water emulsions.
Table 1: HLB Value of this compound
| Emulsifier | INCI Name | Type | HLB Value |
| This compound | Ceteareth-20 | Non-ionic | 15.5 - 15.7 |
Table 2: Required HLB Values for Common Oils in Pharmaceutical and Cosmetic Formulations
| Oil | Required HLB |
| Apricot Kernel Oil | 7 |
| Argan Oil | 11 |
| Avocado Oil | 7 |
| Beeswax | 12 |
| Canola Oil | 7 |
| Caprylic/Capric Triglyceride | 11-12 |
| Castor Oil | 14 |
| Cetearyl Isononanoate | 9.1 ± 0.4 |
| Coco-Caprylate/Caprate | 9.3 ± 0.4 |
| Coconut Oil | 8 |
| Jojoba Oil | 6.5 |
| Mineral Oil | 10.5 |
| Shea Butter | 8 |
| Sunflower Seed Oil | 7 |
Note: These values are approximate and can vary slightly depending on the specific grade of the oil.
To calculate the required HLB for a mixture of oils, use the following formula: Required HLB of Oil Phase = (% Oil A x Required HLB of A) + (% Oil B x Required HLB of B) + ... [12][13]
Experimental Protocols
Detailed methodologies for key stability tests are provided below.
Protocol 1: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of an emulsion by subjecting it to increased gravitational forces.
Methodology:
-
Fill two identical centrifuge tubes with the emulsion sample.
-
Use a third tube with a liquid of similar density as a balance.
-
Place the tubes in opposite positions within the centrifuge rotor.
-
Centrifuge the samples at 3000 RPM for 30 minutes.[7]
-
After centrifugation, visually inspect the tubes for any signs of phase separation, such as creaming (a concentrated layer at the top) or coalescence (the formation of a distinct oil layer).
-
Quantify instability by measuring the height of any separated layer as a percentage of the total sample height. A stable emulsion will show no visible separation.
Protocol 2: Freeze-Thaw Cycle Testing
Objective: To evaluate the emulsion's stability under fluctuating temperature conditions that may be encountered during transport and storage.
Methodology:
-
Dispense the emulsion into at least three sealed containers.
-
Place the samples in a freezer at approximately -10°C to -20°C for 24 hours.[8][10]
-
Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours.[8]
-
(Optional but recommended) Place the samples in an oven at a high temperature (around 45°C) for 24 hours.[8]
-
Return the samples to room temperature for 24 hours. This completes one cycle.
-
Repeat this cycle for a minimum of three times.[8]
-
After each cycle, visually inspect the samples for any changes in appearance, such as phase separation, crystallization, graininess, or significant changes in viscosity. Also, measure the pH to check for any shifts.[8][10]
-
A stable product will show no significant changes throughout the testing process.
Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the droplet size distribution of the emulsion, a critical indicator of stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the DLS instrument. This is crucial to avoid multiple scattering effects.[7]
-
Gently vortex the diluted sample to ensure homogeneity without introducing air bubbles.
-
Transfer the sample into a clean cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the experimental parameters, including the temperature, viscosity, and refractive index of the dispersant.
-
Allow the sample to equilibrate at the set temperature for 2-5 minutes.
-
Perform at least three consecutive measurements to ensure reproducibility.
-
Data Analysis: Analyze the Z-average diameter and the Polydispersity Index (PDI). A low PDI (typically < 0.3) indicates a narrow and uniform droplet size distribution, which is desirable for long-term stability.
Mandatory Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
Caption: Workflow for emulsion stability testing.
References
- 1. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. avenalab.com [avenalab.com]
- 4. research.wur.nl [research.wur.nl]
- 5. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of electrolyte in silicone oil-in-water emulsions stabilised by fumed silica particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. microchemlab.com [microchemlab.com]
- 9. scribd.com [scribd.com]
- 10. Study Designs for Freeze-Thaw of Topical Formulations – StabilityStudies.in [stabilitystudies.in]
- 11. benchchem.com [benchchem.com]
- 12. chemistscorner.com [chemistscorner.com]
- 13. blog.modernistpantry.com [blog.modernistpantry.com]
Technical Support Center: Strategies to Prevent Oxidation of PEG 20 Cetostearyl Ether in Formulations
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of PEG 20 cetostearyl ether in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process related to the oxidation of this compound.
| Issue | Potential Cause | Recommended Action |
| Formulation discoloration (yellowing) over time. | Oxidation of the polyethylene glycol (PEG) chain in this compound. | Incorporate an antioxidant. Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are effective choices. Consider using a synergistic combination of a primary (e.g., BHT, Vitamin E) and a secondary (e.g., a phosphite-based antioxidant) antioxidant for enhanced protection. |
| Changes in formulation viscosity or texture. | Oxidative degradation leading to polymer chain scission or cross-linking. | Review the storage conditions of both the raw material and the final formulation. Store in airtight, opaque containers, away from direct light and heat. Ensure the headspace in the container is minimized or purged with an inert gas like nitrogen. |
| "Off" or rancid odor development. | Formation of volatile oxidation byproducts such as aldehydes and ketones. | Confirm the initial quality of the this compound. Test the peroxide value of the raw material before use. A high initial peroxide value can accelerate degradation. |
| Phase separation or emulsion instability. | Degradation of the emulsifying properties of this compound due to oxidation. | Optimize the concentration of the antioxidant. For BHT, concentrations between 0.01% and 0.1% are typically effective. For Vitamin E, a range of 0.05% to 0.2% can be considered. Conduct a stability study with varying antioxidant levels to find the optimal concentration for your specific formulation. |
| Reduced efficacy of the active pharmaceutical ingredient (API). | Interaction of the API with oxidative degradation products of the excipient. | Evaluate the compatibility of the API with the chosen antioxidant. Ensure the antioxidant does not negatively impact the stability or bioavailability of the API. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidation for this compound?
A1: The primary mechanism of oxidation for this compound involves the formation of free radicals on the polyethylene glycol (PEG) chains, often initiated by factors such as heat, light (UV radiation), and the presence of transition metal ions. These radicals react with oxygen to form hydroperoxides, which are unstable and can decompose to form a variety of degradation products, including aldehydes, ketones, and carboxylic acids. This can lead to discoloration, changes in viscosity, and the formation of off-odors in the formulation.
Q2: What are the recommended storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored in well-closed, airtight containers, protected from light and stored in a cool, dry place. The ideal storage temperature is typically at room temperature, away from sources of heat. For long-term storage, purging the container with an inert gas such as nitrogen can also be beneficial to displace oxygen.
Q3: Which antioxidants are most effective for stabilizing formulations containing this compound?
A3: Both Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are commonly used and effective antioxidants for stabilizing formulations containing PEG ethers. BHT is a synthetic phenolic antioxidant that acts as a free radical scavenger. Vitamin E is a natural antioxidant with a similar mechanism. The choice between them may depend on regulatory requirements, formulation type (e.g., for "natural" product claims), and compatibility with other ingredients. Synergistic blends of a primary antioxidant (like BHT or Vitamin E) and a secondary antioxidant (like a phosphite or thioester) can offer broader protection.
Q4: Can I use a combination of antioxidants? Is there a synergistic effect?
A4: Yes, using a combination of antioxidants can be more effective than a single antioxidant due to synergistic effects. A primary antioxidant, such as BHT or Vitamin E, is a radical scavenger that terminates the oxidation chain reaction. A secondary antioxidant, such as a phosphite-based compound, works by decomposing hydroperoxides into non-radical, stable products. This dual approach can provide more comprehensive protection against oxidative degradation. For polyolefins, a ratio of 1:4 of a phenolic antioxidant to a phosphite antioxidant has been shown to be effective for processing stability. For long-term thermal stability, a 1:2 or 1:3 ratio of a phenolic antioxidant to a thiosynergist is recommended.
Q5: How can I test the oxidative stability of my formulation?
A5: The oxidative stability of a formulation can be assessed through accelerated stability testing. This typically involves storing the formulation at elevated temperatures (e.g., 40°C or 45°C) and monitoring key parameters over time. The most direct measure of oxidation is the peroxide value (PV), which quantifies the concentration of hydroperoxides. Other parameters to monitor include pH, viscosity, color, odor, and appearance. A detailed protocol for peroxide value determination and a general guideline for accelerated stability testing are provided in the "Experimental Protocols" section below.
Data Presentation
The following tables summarize quantitative data on the efficacy of common antioxidants in preventing oxidation. While data specific to this compound is limited, the following provides guidance based on studies of similar systems.
Table 1: Recommended Starting Concentrations of Antioxidants
| Antioxidant | Type | Recommended Starting Concentration (% w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | Primary (Phenolic) | 0.01 - 0.1 | Widely used synthetic antioxidant. Effective at low concentrations. |
| Vitamin E (α-tocopherol) | Primary (Phenolic) | 0.05 - 0.2 | Natural antioxidant. Can sometimes impart a slight color to the formulation. |
| Ascorbyl Palmitate | Primary (Vitamin C derivative) | 0.01 - 0.1 | Often used in combination with Vitamin E for a synergistic effect. |
| Phosphite-based Antioxidants | Secondary | 0.05 - 0.2 | Effective in combination with primary antioxidants for processing stability. |
| Thioester-based Antioxidants | Secondary | 0.1 - 0.5 | Used with primary antioxidants to enhance long-term thermal stability. |
Table 2: Example of Accelerated Stability Testing Data for an O/W Emulsion
| Formulation | Storage Condition | Peroxide Value (meq/kg) at Day 0 | Peroxide Value (meq/kg) at Day 30 | Peroxide Value (meq/kg) at Day 60 | Peroxide Value (meq/kg) at Day 90 |
| Control (No Antioxidant) | 45°C / 75% RH | 0.5 | 8.2 | 15.7 | 25.1 |
| 0.05% BHT | 45°C / 75% RH | 0.4 | 1.5 | 3.1 | 5.8 |
| 0.1% Vitamin E | 45°C / 75% RH | 0.5 | 1.8 | 3.9 | 6.5 |
| 0.05% BHT + 0.1% Phosphite | 45°C / 75% RH | 0.4 | 0.9 | 1.8 | 3.2 |
Note: The data in Table 2 is illustrative and the actual results will vary depending on the specific formulation and storage conditions.
Experimental Protocols
Determination of Peroxide Value (Iodometric Titration)
This method determines the peroxide value, a measure of the concentration of hydroperoxides, in a formulation.
Materials:
-
Glacial Acetic Acid
-
Chloroform (or a safer alternative like isooctane/isopropanol mixture)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks with stoppers
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Weigh accurately about 5 g of the formulation into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform to dissolve the sample. Swirl to ensure complete dissolution.
-
Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn blue/violet.
-
Continue the titration with sodium thiosulfate solution dropwise until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions without the sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of sodium thiosulfate solution used for the sample (mL)
-
B = Volume of sodium thiosulfate solution used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Accelerated Stability Testing
This protocol provides a general framework for assessing the oxidative stability of a formulation under accelerated conditions.
Materials:
-
Stability chambers or ovens capable of maintaining constant temperature and humidity.
-
Appropriate containers for the formulation that are identical to the final packaging.
-
Analytical instruments for measuring peroxide value, pH, viscosity, etc.
Procedure:
-
Prepare a sufficient quantity of the formulation, including a control (without antioxidant) and variations with different types and concentrations of antioxidants.
-
Package the formulations in the chosen containers, ensuring consistent fill volumes and sealing.
-
Place the samples in a stability chamber set to the desired accelerated condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH or 45°C ± 2°C / 75% RH ± 5% RH).
-
At predetermined time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples for analysis.
-
For each sample, evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, clarity.
-
Peroxide Value: As per the protocol above.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a suitable viscometer.
-
-
Record all data systematically.
Data Analysis:
-
Plot the change in peroxide value and other parameters over time for each formulation.
-
Compare the rate of degradation of the formulations with and without antioxidants.
-
Determine the most effective antioxidant and its optimal concentration for maintaining the stability of the formulation under accelerated conditions. A product that remains stable at 45°C for 90 days may be considered to have a shelf life of one to two years at room temperature.[1]
Mandatory Visualizations
Caption: Oxidation pathway of this compound.
Caption: Mechanism of action of primary and secondary antioxidants.
Caption: Troubleshooting workflow for formulation instability.
References
Refinement of purification techniques for PEG 20 cetostearyl ether synthesis
Technical Support Center: PEG 20 Cetostearyl Ether Synthesis & Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a non-ionic surfactant produced by the ethoxylation of a mixture of cetyl (C16) and stearyl (C18) alcohols. The "20" in the name indicates that there are approximately 20 repeating units of ethylene oxide in the polyethylene glycol (PEG) chain. It functions as an emulsifying agent, helping to blend oil and water-based ingredients in formulations.[1] Due to its emollient and stabilizing properties, it is widely used in pharmaceutical creams, lotions, ointments, and other topical delivery systems.[1]
Q2: What are the primary impurities I might encounter in my crude this compound synthesis product?
A2: The synthesis of this compound, typically through the ethoxylation of cetostearyl alcohol, can result in a complex mixture.[2][3] Common impurities include:
-
Unreacted Starting Materials: Residual cetyl and stearyl alcohols.[2]
-
Free Polyethylene Glycol (PEG): Formed as an undesirable byproduct during the ethoxylation process.[2]
-
Polydisperse Product: A mixture of molecules with varying lengths of the polyoxyethylene chain, rather than a single, uniform compound.[2]
-
Process-Related Impurities: Residual catalysts (e.g., potassium hydroxide) and potentially toxic byproducts such as 1,4-dioxane.[2]
Q3: How can I assess the purity and molecular weight distribution of my synthesized product?
A3: A combination of analytical techniques is essential for characterizing the purity and polydispersity of this compound.[2]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is effective for separating and quantifying different components since PEGs lack a strong UV chromophore.[4][5][6] Size Exclusion Chromatography (SEC) is used to determine the molecular weight distribution.[][8] Gas Chromatography (GC) can also be used, especially for checking the polydispersity.[9][10]
-
Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy helps to confirm the structure and determine the average chain length of the polyoxyethylene segment.[2][8] Mass Spectrometry (MS) provides detailed information on the molecular weight and the distribution of different chain lengths (homologues).[2][8][11]
Troubleshooting Guide
Issue 1: High levels of unreacted cetostearyl alcohol in the final product.
| Possible Cause | Troubleshooting Action | Recommended Analytical Verification |
| Incomplete reaction | Optimize reaction conditions (temperature, catalyst concentration, reaction time).[2] | Reverse-Phase HPLC (RP-HPLC), GC-MS |
| Inefficient purification | Employ a purification method with high selectivity for non-polar compounds. | RP-HPLC |
| Solution: | Refine purification using Reverse-Phase Chromatography (RPC). The significant difference in polarity between the non-polar fatty alcohol and the more polar PEGylated ether allows for effective separation.[] Liquid-liquid extraction can also be used as a preliminary cleanup step.[12] |
Issue 2: Broad molecular weight distribution (high polydispersity).
| Possible Cause | Troubleshooting Action | Recommended Analytical Verification |
| Non-ideal polymerization conditions | Re-evaluate catalyst and monomer addition rates during synthesis to achieve more controlled polymerization. | Size Exclusion Chromatography (SEC), Mass Spectrometry (MS) |
| Co-elution of species during purification | Use a high-resolution purification technique to separate homologs. | SEC, Preparative HPLC |
| Solution: | Implement Size Exclusion Chromatography (SEC) or Preparative HPLC. SEC separates molecules based on their hydrodynamic radius, effectively fractionating the product based on PEG chain length.[][13] Preparative HPLC can be used to isolate fractions with a narrower molar weight distribution.[14] |
Issue 3: Presence of residual free PEG in the purified product.
| Possible Cause | Troubleshooting Action | Recommended Analytical Verification |
| Formation of PEG as a byproduct | Minimize PEG formation during synthesis by controlling moisture and reaction conditions. | HPLC-ELSD/CAD, SEC |
| Inadequate separation of product from free PEG | Utilize a purification technique that separates based on size or charge differences. | SEC, Ultrafiltration/Diafiltration (UF/DF) |
| Solution: | Use Ultrafiltration/Diafiltration (UF/DF) or SEC. UF/DF is a scalable method that separates molecules based on molecular weight cutoff, allowing the smaller, free PEG molecules to be washed away while retaining the larger this compound.[15][16] SEC is also highly effective at removing low molecular weight by-products like unreacted PEG.[] |
Issue 4: Suspected contamination with 1,4-dioxane.
| Possible Cause | Troubleshooting Action | Recommended Analytical Verification |
| Byproduct of ethoxylation reaction | This is a known potential impurity in ethoxylated surfactants. | Gas Chromatography-Mass Spectrometry (GC-MS) with a specific method for 1,4-dioxane detection. |
| Solution: | Refine the purification process. While challenging, techniques like vacuum stripping or the use of specific adsorbents may be required to reduce levels of this impurity. Strict adherence to synthesis protocols designed to minimize its formation is the primary control strategy. |
Experimental Protocols & Methodologies
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for removing low molecular weight impurities like free PEG and for fractionating the product to narrow the molecular weight distribution.
-
Column Selection: Choose a column with a packing material appropriate for the molecular weight range of this compound (approx. 1100-1500 Da) and any impurities. A column with a ~100 Å pore size is a suitable starting point.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A common choice is a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like Tetrahydrofuran (THF) in which the product and impurities are soluble.
-
Sample Preparation: Dissolve the crude product in the mobile phase to a known concentration (e.g., 5-10 mg/mL). Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detector: Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).
-
-
Fraction Collection: Collect fractions based on the elution profile. Larger molecules (higher MW PEG chains) will elute first, followed by smaller molecules (lower MW PEG chains, free PEG, unreacted alcohol).
-
Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., analytical HPLC, MS) to confirm purity and molecular weight distribution.[][8]
Protocol 2: Purification by Ultrafiltration/Diafiltration (UF/DF)
This method is effective for removing small impurities such as salts, unreacted PEG, and other low molecular weight byproducts.[15]
-
Membrane Selection: Select an ultrafiltration membrane with a Molecular Weight Cutoff (MWCO) that retains the this compound while allowing smaller impurities to pass through. A 1 kDa MWCO membrane is a common choice.
-
System Setup: Assemble the tangential flow filtration (TFF) or stirred-cell ultrafiltration system according to the manufacturer's instructions.
-
Sample Preparation: Dissolve the crude product in a suitable buffer or solvent (e.g., deionized water).
-
Concentration (Ultrafiltration): Pressurize the system to force the solvent and small impurities (permeate) through the membrane, concentrating the desired product (retentate).
-
Diafiltration: Add fresh solvent to the retentate at the same rate that permeate is being removed. This "washes" the remaining small impurities out of the product pool. Continue for several diavolumes (e.g., 5-10) until the desired purity is achieved.
-
Product Recovery: Collect the final, purified retentate from the system.
Protocol 3: Purity Analysis by RP-HPLC with ELSD/CAD
This protocol is designed to separate and quantify this compound from non-polar impurities like unreacted cetostearyl alcohol.
-
Column Selection: Use a C18 or C8 reversed-phase column.
-
Mobile Phase:
-
Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A (e.g., 70%) to retain the non-polar impurities.
-
Run a linear gradient to a high percentage of Solvent B (e.g., 95-100%) to elute the this compound and then the more strongly retained unreacted alcohol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: ELSD or CAD.
-
-
Quantification: Use a calibration curve generated from reference standards to quantify the main product and impurities.
Visualized Workflows and Logic Diagrams
Caption: A general workflow for the multi-step purification of this compound.
Caption: A decision tree to guide troubleshooting based on the type of impurity detected.
Caption: Matching common impurities with the most effective purification techniques.
References
- 1. Polyoxyl 20 Cetostearyl Ether - CD Formulation [formulationbio.com]
- 2. This compound | 9004-95-9 | Benchchem [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and determination of polyoxyethylene alkyl ether non-ionic surfactants in water at trace levels - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Determination of polyoxyethylene alkylphenyl ether non-ionic surfactants in waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of poly(ethylene glycols) into fractions by sequential liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Separation of PEGylated alpha-lactalbumin from unreacted precursors and byproducts using ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Foaming Issues with PEG 20 Cetostearyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming issues associated with PEG 20 cetostearyl ether during manufacturing processes.
Troubleshooting Guide
This guide addresses common foaming problems encountered when using this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Excessive foaming during mixing | High-shear mixing can introduce a significant amount of air into the formulation. Certain impeller designs are more prone to causing this. The order of ingredient addition can also play a role. | - Reduce the agitation speed. - Use low-shear mixing blades or ensure the mixer head is fully submerged to avoid vortex formation that pulls in air.[1] - Consider adding this compound to the oil phase before emulsification, or at a later stage in the process when viscosity is higher. |
| Foam persists after manufacturing | The formulation has a high viscosity which traps air bubbles. The cooling process may be too rapid, preventing bubbles from escaping as the product thickens.[2] | - Implement a deaeration step using a vacuum mixer to remove trapped air. - Allow for a slower, more controlled cooling phase to let bubbles rise and dissipate. - Let the product rest before packaging to allow for natural foam dissipation.[3] |
| Product appears "soapy" or leaves a white film on application | This phenomenon, known as microfoaming or "soaping," can occur when there is an excess of emulsifier in the formulation relative to the oil phase.[1] | - Optimize the concentration of this compound. Reducing the emulsifier concentration may require the addition of a stabilizer. - Consider incorporating a co-emulsifier to create a more stable emulsion with a lower overall surfactant concentration. |
| Inconsistent foaming between batches | Variations in raw material quality, manufacturing process parameters (e.g., temperature, mixing speed), or environmental conditions can lead to batch-to-batch inconsistencies. | - Ensure consistent quality of all raw materials. - Standardize and closely monitor all manufacturing process parameters. - Calibrate equipment regularly to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to foam?
A1: this compound, a non-ionic surfactant, reduces the surface tension of liquids, which makes it easier for air to become trapped and form bubbles during agitation or mixing.[2] While essential for creating stable emulsions, this property also makes it prone to causing foam.
Q2: How does temperature affect foaming with this compound?
A2: Higher temperatures can initially increase the foaming ability of some surfactant systems by enhancing surfactant activity. However, excessively high temperatures can negatively impact foam stability, leading to faster collapse.[4][5] It is crucial to maintain a consistent and optimal temperature during manufacturing.
Q3: Does the pH of my formulation impact the foaming of this compound?
A3: For non-ionic surfactants like this compound, foaming ability is generally less dependent on pH compared to ionic surfactants, especially within a pH range of 3 to 9.[3] However, significant pH shifts can affect the stability of the overall formulation, which may indirectly influence foaming.
Q4: Can the order of adding ingredients help in reducing foam?
A4: Yes, the order of addition can significantly impact foam formation. Adding powdered ingredients too quickly or without proper dispersion can trap air.[2] It is often recommended to add surfactants to the oil phase before emulsification or to introduce them slowly into the vortex of a well-agitated aqueous phase to ensure proper dispersion and minimize air entrapment.
Q5: What are some effective antifoaming agents compatible with this compound?
A5: Silicone-based antifoams, such as those containing polydimethylsiloxane (PDMS), are commonly used and effective in formulations with non-ionic surfactants.[6][7][8] They work by having low surface tension and being insoluble in the foaming medium, allowing them to spread at the air-liquid interface and destabilize the foam lamella.[9][10] For pharmaceutical and cosmetic applications, it is crucial to select a grade that is safe for topical use.
Quantitative Data on Foaming Properties
Disclaimer: The following tables provide illustrative data based on general principles of surfactant foaming. Actual results will vary depending on the specific formulation and manufacturing conditions.
Table 1: Effect of this compound Concentration on Foam Height
| Concentration of this compound (% w/w) | Initial Foam Height (mm) | Foam Height after 10 min (mm) |
| 1.0 | 35 | 20 |
| 2.5 | 55 | 40 |
| 5.0 | 70 | 60 |
Table 2: Influence of Temperature on Foam Stability
| Temperature (°C) | Initial Foam Height (mm) | Foam Half-Life (minutes) |
| 25 | 60 | 15 |
| 40 | 65 | 10 |
| 60 | 70 | 5 |
Table 3: Impact of Mixing Speed on Foam Volume
| Mixing Speed (RPM) | Initial Foam Volume (mL) |
| 500 | 50 |
| 1000 | 80 |
| 2000 | 120 |
Experimental Protocols
Protocol 1: Determination of Foaming Ability and Foam Stability (Ross-Miles Method Adaptation)
This method is a standardized way to measure the foaming characteristics of a surfactant solution.
Methodology:
-
Preparation of Solution: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 1% w/v).
-
Apparatus Setup: Use a graduated cylinder with a specified volume (e.g., 1000 mL).
-
Foam Generation:
-
Pour a specific volume of the surfactant solution into the graduated cylinder.
-
From a fixed height, pour another specific volume of the same solution into the cylinder to generate foam.
-
-
Measurement:
-
Immediately after pouring, measure the initial foam height in millimeters.
-
Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.
-
-
Data Analysis: The foaming ability is indicated by the initial foam height, while foam stability is determined by the rate of foam collapse over time.
Protocol 2: Dynamic Foam Analysis
This method provides a more detailed analysis of foam properties, including drainage and changes in bubble structure.
Methodology:
-
Apparatus: Utilize a dynamic foam analyzer equipped with a camera and light transmission or electrical conductivity sensors.
-
Sample Preparation: Place the liquid formulation containing this compound into the instrument's measuring column.
-
Foam Generation: Generate foam using a standardized method, such as sparging gas through the sample at a controlled flow rate or using a high-speed stirrer.
-
Data Acquisition: The instrument will automatically record:
-
Foam height and volume over time.
-
Liquid drainage from the foam.
-
Changes in bubble size and distribution.
-
-
Analysis: The data provides a comprehensive profile of the foam's formation, stability, and structural evolution.
Visualizations
Caption: Workflow of foam formation during manufacturing and corresponding troubleshooting solutions.
References
- 1. formulabotanica.com [formulabotanica.com]
- 2. immay-auto.com [immay-auto.com]
- 3. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicated Foams and Film Forming Dosage Forms as Tools to Improve the Thermodynamic Activity of Drugs to be Administered Through the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aerolgroup.com [aerolgroup.com]
- 7. Silicone Antifoam Emulsion - XIAMETER™ | Biesterfeld SE [biesterfeld.com]
- 8. Silicone Defoamer Emulsion - Effective Foam Control at an Attractive Price [harmonychemicals.com]
- 9. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 10. tarek.kakhia.org [tarek.kakhia.org]
Validation & Comparative
A Comparative Analysis of PEG 20 Cetostearyl Ether and Polysorbate 80 as Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used nonionic emulsifiers, PEG 20 cetostearyl ether (also known as Ceteareth-20) and Polysorbate 80. The information presented herein is a synthesis of available scientific literature, aimed at assisting researchers and formulation scientists in selecting the appropriate emulsifier for their specific applications. This document summarizes key physicochemical properties, details relevant experimental protocols for performance evaluation, and presents available data in a comparative format.
Introduction to Emulsifiers and their Significance
Emulsions are heterogeneous systems consisting of at least one immiscible liquid dispersed in another in the form of droplets. The inherent instability of these systems necessitates the use of emulsifying agents to prevent phase separation. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a stable film around the dispersed droplets. The choice of emulsifier is critical in determining the stability, droplet size, and overall performance of an emulsion, which is paramount in the formulation of pharmaceuticals, cosmetics, and food products.
This compound and Polysorbate 80 are nonionic surfactants frequently employed in the formulation of oil-in-water (O/W) emulsions due to their excellent emulsifying properties and relatively low toxicity.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an emulsifier is crucial for predicting its behavior and performance in a formulation. The following table summarizes the key properties of this compound and Polysorbate 80.
| Property | This compound (Ceteareth-20) | Polysorbate 80 (Tween® 80) |
| Chemical Name | Polyoxyethylene (20) cetostearyl ether | Polyoxyethylene (20) sorbitan monooleate |
| Synonyms | Ceteareth-20, Cetomacrogol 1000 | Tween® 80, Polyoxyethylenesorbitan monooleate |
| Appearance | White, waxy solid | Amber-colored, viscous liquid |
| Solubility | Soluble in water and alcohol | Soluble in water, ethanol, methanol, and ethyl acetate |
| HLB Value | 15.5[1] | 15.0[2][3] |
| Critical Micelle Concentration (CMC) | ~0.0006% w/v (as Cetomacrogol 1000)[4] | 0.012 mM[5] |
| Primary Applications | Creams, lotions, ointments, and other topical pharmaceutical and cosmetic formulations.[6] | Pharmaceuticals (including injectables), food, cosmetics, and laboratory applications.[5][7][8] |
Experimental Protocols for Emulsifier Performance Evaluation
The following section details standardized experimental protocols that can be employed to evaluate and compare the performance of emulsifiers like this compound and Polysorbate 80.
Emulsion Preparation (General Protocol)
A standardized method for preparing oil-in-water emulsions is essential for comparative studies.
Materials:
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., deionized water)
-
Emulsifier (this compound or Polysorbate 80)
Procedure:
-
Prepare the oil and aqueous phases separately. The emulsifier is typically dissolved in the aqueous phase.
-
Heat both phases to a specific temperature (e.g., 70-75 °C) to ensure all components are melted and to facilitate emulsification.
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a controlled speed for a defined period (e.g., 5-10 minutes).
-
Allow the resulting emulsion to cool to room temperature while stirring gently.
Emulsion Stability Assessment
Emulsion stability can be assessed through various methods that monitor changes in the physical properties of the emulsion over time.
3.2.1. Macroscopic Observation:
-
Protocol: Store the prepared emulsions in transparent, sealed containers at different temperatures (e.g., room temperature, 4°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 7 days, 30 days) for signs of instability such as creaming, sedimentation, flocculation, or coalescence.
-
Data Presentation: Record observations qualitatively (e.g., "no change," "slight creaming") or quantitatively by measuring the height of the separated layers.
3.2.2. Light Scattering Techniques (Dynamic Light Scattering - DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the dispersed droplets. This information is used to determine the droplet size distribution and to detect changes over time, which indicate instability.
-
Protocol:
-
Dilute a small aliquot of the emulsion with the continuous phase to an appropriate concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the droplet size distribution at various time points after emulsion preparation.
-
Analyze the change in the mean droplet size and the polydispersity index (PDI) over time. An increase in these parameters suggests emulsion instability.
-
Droplet Size Analysis
The size of the dispersed droplets is a critical parameter influencing the stability and bioavailability of an emulsion.
-
Protocol: Utilize laser diffraction or dynamic light scattering (as described above) to measure the droplet size distribution of the freshly prepared emulsions and at subsequent time intervals.
-
Data Presentation: Present the data as the mean droplet diameter (e.g., Z-average) and the polydispersity index (PDI). A lower mean droplet size and a narrow PDI are generally indicative of a more stable emulsion.
Interfacial Tension Measurement
The ability of an emulsifier to reduce the interfacial tension between the oil and water phases is a direct measure of its emulsifying efficiency.
-
Principle: The Du Noüy ring method or the pendant drop method can be used to measure the interfacial tension.
-
Protocol (Du Noüy Ring Method):
-
Prepare solutions of the emulsifier in the aqueous phase at various concentrations.
-
Add the oil phase on top of the aqueous phase in a measurement vessel.
-
A platinum ring is placed at the interface and then pulled upwards. The force required to detach the ring from the interface is measured and used to calculate the interfacial tension.
-
-
Data Presentation: Plot the interfacial tension as a function of the emulsifier concentration. A greater reduction in interfacial tension at a lower concentration indicates a more efficient emulsifier.
Comparative Performance Analysis
While direct, side-by-side comparative studies with comprehensive quantitative data for this compound and Polysorbate 80 are limited in the public domain, a comparative analysis can be inferred from their known properties and data from individual studies.
| Performance Parameter | This compound (Ceteareth-20) | Polysorbate 80 |
| Emulsifying Efficacy | With a slightly higher HLB of 15.5, it is highly effective for creating stable oil-in-water emulsions, particularly in cosmetic and topical pharmaceutical formulations.[1] It is often used in combination with other emulsifiers to enhance stability. | With an HLB of 15.0, it is a very effective O/W emulsifier used across a broad range of applications.[2][3] Its performance can be influenced by the type and concentration of the oil phase. Increasing the concentration of Polysorbate 80 generally leads to a decrease in droplet size and an increase in emulsion stability.[5] |
| Emulsion Stability | Forms stable emulsions, especially for cosmetic creams and lotions. Its stability can be enhanced by the addition of fatty alcohols. | Known to form highly stable emulsions.[7] However, it is susceptible to oxidative degradation, which can impact long-term stability, particularly in the presence of metal ions and at elevated temperatures.[7][9] Studies have shown that Polysorbate 80 has a stronger and earlier onset of oxidation compared to Polysorbate 20.[7][9] |
| Droplet Size Reduction | Capable of producing emulsions with fine droplet sizes, contributing to good texture and stability in cosmetic products. | Effective in reducing droplet size in nanoemulsions, with droplet sizes reported to be in the range of 20-200 nm depending on the formulation and processing conditions.[6] |
| Interfacial Tension Reduction | As a nonionic surfactant with a high HLB, it is expected to significantly reduce the interfacial tension between oil and water, facilitating emulsification. | Effectively reduces interfacial tension at the oil-water interface, which is a key mechanism of its emulsifying action. The extent of reduction is dependent on its concentration. |
Logical Workflow for Emulsifier Comparison
The following diagram illustrates a logical workflow for the comparative analysis of two emulsifiers.
Caption: Workflow for the comparative analysis of emulsifiers.
Conclusion
Both this compound and Polysorbate 80 are highly effective nonionic emulsifiers for the formulation of oil-in-water emulsions. Their similar HLB values suggest comparable performance in a wide range of applications.
-
This compound (Ceteareth-20) is a well-established emulsifier, particularly favored in the cosmetic and topical pharmaceutical industries for its ability to create stable and aesthetically pleasing creams and lotions.
-
Polysorbate 80 is a versatile emulsifier with a broader range of applications, including parenteral formulations and food products. Its performance is well-documented, though its susceptibility to oxidative degradation requires consideration for long-term stability.
References
- 1. This compound | 9004-95-9 | Benchchem [benchchem.com]
- 2. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation [ouci.dntb.gov.ua]
- 3. Mechanisms of gut epithelial barrier impairment caused by food emulsifiers polysorbate 20 and polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. researchgate.net [researchgate.net]
- 8. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 9. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Non-Ionic Surfactants in Nanoformulations: PEG 20 Cetostearyl Ether vs. Other Key Players
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of PEG 20 cetostearyl ether against other widely-used non-ionic surfactants in the stabilization of nanoformulations. This guide synthesizes experimental data to inform surfactant selection for optimal nanoparticle characteristics.
In the development of advanced drug delivery systems, the choice of surfactant is critical to the stability, efficacy, and overall performance of nanoformulations. Non-ionic surfactants are favored for their low toxicity and high compatibility. This guide provides a comparative analysis of Polyethylene Glycol (PEG) 20 cetostearyl ether (also known as Cetomacrogol 1000 or Ceteareth-20) against other prevalent non-ionic surfactants: Polysorbate 80 (Tween® 80), Sorbitan Oleate (Span® 80), and Brij series surfactants. The comparison is based on key performance indicators from various experimental studies, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Comparative Analysis of Surfactant Performance
The efficacy of a surfactant in a nanoformulation is determined by its ability to create small, uniform, and stable nanoparticles with high drug-loading capacity. The following tables summarize quantitative data from various studies to facilitate a direct comparison. It is important to note that direct head-to-head studies for all these surfactants under identical conditions are limited; therefore, the data is compiled from different experiments and should be interpreted as indicative of general performance.
Table 1: Performance of this compound and Polysorbate 80 in Nanoemulsions
| Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | N/A |
| Polysorbate 80 (Tween® 80) | 102 - 173.2 | 0.2 - 0.403 | -12.1 to -31.8 | ~98.8 (for Curcuminoids) | [1][2][3] |
| Polysorbate 80 (Tween® 80) | 68.47 | 0.112 | -11.00 | High (unquantified) | [4] |
| Polysorbate 80 (Tween® 80) | 41.22 | 0.165 | Not specified | High (unquantified) | [5] |
Note: Specific experimental data for nanoformulations stabilized solely with this compound was limited in the reviewed literature, highlighting a gap in current research.
Table 2: Performance of Sorbitan Oleate and Brij Surfactants in Nanoemulsions
| Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Sorbitan Oleate (Span® 80) | 110 - 150 (in combination with Tween 80) | Not specified | -27 to -35 | Not specified | [6] |
| Brij 30 | 28.63 - 46.50 | Not specified | ~ -4 | Not specified | [7][8] |
| Brij 35 & Brij 78 (in liposomes) | 82 - 97 | < 0.1 | Not specified | > 97 | [9] |
Visualization of Experimental Workflows and Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparative analysis.
Preparation of Nanoemulsion by High-Pressure Homogenization
This method is a high-energy approach widely used for producing nanoemulsions with small and uniform droplet sizes.[10][11][12][13]
-
Preparation of Phases:
-
Oil Phase: The lipophilic drug is dissolved in the selected oil (e.g., Caprylic/capric triglyceride, soybean oil). The mixture may be gently heated to ensure complete dissolution.
-
Aqueous Phase: The non-ionic surfactant (e.g., Polysorbate 80) is dissolved in purified water.
-
-
Formation of Pre-emulsion:
-
The oil phase is gradually added to the aqueous phase while under high-speed stirring using a rotor-stator homogenizer (e.g., Ultra-Turrax) at speeds ranging from 5,000 to 16,000 rpm for 5-10 minutes. This forms a coarse pre-emulsion.[10]
-
-
High-Pressure Homogenization:
-
The pre-emulsion is then passed through a high-pressure homogenizer.
-
The process is typically carried out at pressures ranging from 500 to 5,000 psi (or higher, up to 45,000 psi in some equipment).[11][13]
-
The emulsion is passed through the homogenizer for multiple cycles (typically 3-7 cycles) to achieve a narrow particle size distribution.[10]
-
The temperature is often controlled during the process to prevent degradation of the drug or excipients.
-
Particle Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of nanoparticles and the broadness of the size distribution (PDI).[4][14][15]
-
Sample Preparation: The nanoemulsion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects. The dilution factor can range from 1:100 to 1:1000.
-
Instrument Setup: A DLS instrument (e.g., Malvern Zetasizer) is used. The laser wavelength is typically 633 nm.
-
Measurement:
-
The diluted sample is placed in a cuvette and inserted into the instrument.
-
The temperature is equilibrated, usually at 25°C.
-
Light scattering is monitored at a fixed angle (commonly 90° or 173°).[16]
-
The instrument's software analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (Z-average). The PDI is calculated from the distribution of particle sizes. A PDI value below 0.25 is generally considered to indicate a narrow and homogenous size distribution.[15]
Zeta Potential (ZP) Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.
-
Principle: This technique measures the electrophoretic mobility of nanoparticles in an electric field. This mobility is then converted to the zeta potential using the Henry equation.[17]
-
Sample Preparation: The sample is diluted in an appropriate medium, typically deionized water or a buffer of known ionic strength.
-
Measurement:
-
The diluted sample is injected into a specialized zeta cell containing electrodes.
-
An electric field is applied, and the velocity of the particles is measured using Laser Doppler Velocimetry.
-
Measurements are typically performed at 25°C.
-
-
Data Analysis: The software calculates the zeta potential. A zeta potential value greater than |±30 mV| generally indicates good physical stability due to strong electrostatic repulsion between particles.[18]
Determination of Encapsulation Efficiency (EE)
Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. This can be determined by either indirect or direct methods.
-
Indirect Method (Quantifying Free Drug):
-
Separation: The unencapsulated (free) drug is separated from the nanoemulsion. This is commonly achieved by ultracentrifugation, where the nanoparticles are pelleted, leaving the free drug in the supernatant.[9] Centrifugal filter devices (e.g., Amicon® Ultra) are also frequently used.
-
Quantification: The amount of free drug in the supernatant is quantified using a suitable analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][19]
-
Calculation: The EE is calculated using the following formula: EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
-
Direct Method (Quantifying Entrapped Drug):
-
Disruption of Nanoparticles: A known volume of the nanoemulsion is disrupted to release the encapsulated drug. This is typically done by adding a solvent that dissolves the nanoparticles, such as methanol or dichloromethane, followed by sonication or vortexing.[20]
-
Quantification: The total amount of drug in the disrupted sample is quantified by UV-Vis Spectrophotometry or HPLC.[21][22]
-
Calculation: EE (%) = (Amount of Drug in Disrupted Nanoparticles / Total Amount of Drug Added) x 100
-
-
Analytical Techniques:
-
UV-Vis Spectrophotometry: Suitable for drugs with a distinct chromophore. A calibration curve of the drug in the relevant solvent is prepared to determine the concentration from the absorbance reading at the drug's λmax.[19][23]
-
HPLC: Provides higher specificity and sensitivity. A validated HPLC method with an appropriate column, mobile phase, and detector is used to separate and quantify the drug.[17][21]
-
Stability Studies
Stability testing is crucial to determine the shelf-life of the nanoformulation under different storage conditions.
-
Protocol:
-
Analysis:
-
At each time point, the samples are analyzed for key parameters such as:
-
Physical appearance (e.g., phase separation, creaming, clarity).
-
Particle size and PDI.[5]
-
Zeta potential.
-
Drug content.
-
-
Significant changes in these parameters over time indicate instability.
-
Conclusion
The selection of a non-ionic surfactant has a profound impact on the physicochemical properties and stability of nanoformulations. Polysorbate 80 (Tween® 80) is extensively documented and consistently demonstrates the ability to produce nanoemulsions with small droplet sizes (often below 200 nm) and good stability, making it a versatile choice for various delivery routes.[4][5] Sorbitan Oleate (Span® 80), with its low HLB value, is more suited for water-in-oil emulsions or used in combination with a high HLB surfactant like Tween 80 to modulate the stability of oil-in-water systems.[6] The Brij series of surfactants also show promise, particularly in achieving high encapsulation efficiencies and creating stable liposomal formulations.[9]
While this compound is a well-established emulsifier in conventional topical formulations, there is a noticeable lack of published, quantitative data on its performance as the primary stabilizer in nanoformulations.[26] Its high HLB value of approximately 15.5 suggests it is theoretically well-suited for creating oil-in-water nanoemulsions. However, without specific experimental data on resulting particle size, PDI, and encapsulation efficiency, its direct comparison to more extensively studied surfactants like Polysorbate 80 remains challenging. This highlights a critical area for future research to fully elucidate the potential of this compound in the field of nano-drug delivery. Researchers are encouraged to conduct direct comparative studies to benchmark its performance against established alternatives.
References
- 1. transdermally applied nanoemulsion: Topics by Science.gov [science.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. Nanoemulsion preparation [protocols.io]
- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 13. mdpi.com [mdpi.com]
- 14. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. pharmascholars.com [pharmascholars.com]
- 20. rsc.org [rsc.org]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying PEG 20 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of PEG 20 cetostearyl ether, a widely used non-ionic surfactant in pharmaceutical formulations. The selection of a robust and reliable analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document details the cross-validation of three prominent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Methods
The quantification of this compound, a polydisperse mixture of polyethylene glycol ethers of cetostearyl alcohol, presents analytical challenges due to its lack of a strong UV chromophore and its complex oligomeric nature. The methods discussed herein offer distinct advantages and are suited for various analytical needs, from routine quality control to in-depth characterization.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for the quantitative analysis of non-volatile compounds that lack a UV chromophore, such as this compound. Separation is typically achieved using reversed-phase chromatography, and the ELSD provides a response proportional to the mass of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly valuable for both quantification and structural elucidation of the various oligomers present in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, offers a powerful tool for the absolute quantification of polymers without the need for a reference standard of the exact same material. It provides detailed structural information and can be used to determine the degree of ethoxylation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods based on published data for similar PEGylated non-ionic surfactants. It is important to note that these values are illustrative and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-ELSD | LC-MS | NMR Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable (absolute quantification) |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Limit of Quantification (LOQ) | ~10 µg/mL | ~1 µg/mL | ~1 mg/mL |
| Specificity | Moderate to High | Very High | High |
| Throughput | High | Moderate | Low |
Experimental Protocols
Detailed experimental protocols for each analytical method are provided below. These protocols are based on established methods for the analysis of PEGylated non-ionic surfactants and can be adapted for the specific analysis of this compound.
HPLC-ELSD Method
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient elution from a high aqueous content to a high organic content.
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
LC-MS Method
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient elution.
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 300-2000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
Sample Preparation:
-
Similar to HPLC-ELSD, with potential for further dilution depending on sensitivity.
NMR Spectroscopy Method
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Solvent:
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
Acquisition Parameters (for ¹³C NMR):
-
Pulse Program: Inverse-gated decoupling
-
Relaxation Delay (d1): 10 s
-
Number of Scans: ≥ 1024 (for adequate signal-to-noise)
Sample Preparation:
-
Accurately weigh and dissolve the sample in the deuterated solvent.
-
Add an internal standard (e.g., 1,3,5-trioxane) for quantification if not using an absolute method.
Cross-Validation Workflow
The cross-validation of these analytical methods is essential to ensure the reliability and interchangeability of the data generated. The following diagram illustrates a typical workflow for the cross-validation process.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-ELSD is a robust and high-throughput method suitable for routine quality control.
-
LC-MS provides superior specificity and sensitivity, making it ideal for complex matrices and for the identification of impurities and degradation products.
-
NMR spectroscopy offers the advantage of absolute quantification and detailed structural characterization, which is invaluable for reference standard characterization and in-depth product understanding.
A thorough cross-validation as outlined in this guide will ensure that the chosen analytical methods are fit for their intended purpose and provide reliable and consistent data, ultimately contributing to the development of safe and effective pharmaceutical products.
Comparative Cytotoxicity of PEG 20 Cetostearyl Ether and Other Ethoxylated Surfactants: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro cytotoxicity of PEG 20 cetostearyl ether (also known as Ceteareth-20) and other commonly used ethoxylated surfactants. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate surfactants for their specific applications, with a focus on cellular compatibility. The data presented is a synthesis of findings from multiple independent studies.
Executive Summary
The selection of a suitable surfactant in pharmaceutical and cosmetic formulations is critical, with cytotoxicity being a key consideration. This guide consolidates available data on the cytotoxic effects of this compound and compares it with other non-ionic ethoxylated surfactants such as Polysorbates (Tween series) and Triton X-100.
A study on human lymphocytes suggests that Ceteareth-20 exhibits low cytotoxicity at concentrations up to 50%.[1][2][3] However, it is important to note a contradiction in the available literature, where both proliferative effects and decreased cell proliferation have been reported under similar conditions.[1][2][3] In comparative studies of other ethoxylated surfactants, a general trend of lower toxicity for non-ionic surfactants compared to their ionic counterparts is observed.[4] The cytotoxicity of ethoxylated surfactants is influenced by factors such as the length of the alkyl chain and the degree of ethoxylation.[5][6][7]
Data Presentation: Comparative Cytotoxicity of Ethoxylated Surfactants
The following tables summarize the cytotoxicity data for various ethoxylated surfactants from different studies. It is crucial to consider the different cell lines and assay methods used when interpreting these results, as they are not directly comparable.
Table 1: Cytotoxicity Data for this compound (Ceteareth-20)
| Cell Line | Assay | Concentration | Observation | Reference |
| Human Lymphocytes | LDH | 1%, 5%, 25%, 50% | No significant cytotoxic effect | [1][2][3] |
| Human Lymphocytes | WST-1 | 1%, 5%, 25%, 50% | Proliferative effects; also reported as decreased cell proliferation | [1][2][3] |
Table 2: Comparative Cytotoxicity of Other Ethoxylated Surfactants
| Surfactant | Cell Line | Assay | Cytotoxicity Ranking (Increasing) | Reference |
| Tween 80 | Human Fibroblasts | Neutral Red, MTT, LDH | 1 | [4] |
| Tween 60 | Human Fibroblasts | Neutral Red, MTT, LDH | 3 | [4] |
| Triton X-100 | Human Fibroblasts | Neutral Red, MTT, LDH | 5 | [4] |
| Polysorbate 20 | Caco-2 cells | MTT | Shows lysis starting at 0.1% (v/v) | [8] |
| Polysorbate 80 | Caco-2 cells | MTT | Shows lysis starting at 0.1% (v/v) | [8] |
Note: The ranking in Table 2 is based on a study that also included anionic and cationic surfactants. The numbers represent the relative position in the overall cytotoxicity ranking of the six surfactants tested.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[1][2][3][9][10]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate until they adhere and reach the desired confluency.
-
Treatment: Expose the cells to various concentrations of the test surfactant for a specified period (e.g., 24 or 48 hours). Include negative (vehicle) and positive (lysis buffer, e.g., Triton X-100) controls.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100
Water-Soluble Tetrazolium Salt (WST-1) Assay
The WST-1 assay is a colorimetric method for the quantification of cell proliferation, viability, and cytotoxicity. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.[11][12][13][14]
General Protocol:
-
Cell Seeding and Treatment: Similar to the LDH assay, seed and treat the cells with the test surfactants in a 96-well plate.
-
WST-1 Reagent Addition: After the treatment period, add the WST-1 reagent directly to each well.
-
Incubation: Incubate the plate for a period ranging from 30 minutes to 4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time depends on the cell type and density.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance of the formazan product at a wavelength between 420 and 480 nm. A reference wavelength above 600 nm is also used.
-
Calculation: Cell viability is typically expressed as a percentage of the untreated control cells.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assessment of surfactants.
Potential Signaling Pathway for Surfactant-Induced Apoptosis
While the specific signaling pathways for Ceteareth-20-induced cytotoxicity are not well-defined, studies on other surfactants suggest the involvement of oxidative stress and mitogen-activated protein kinase (MAPK) pathways.[15][16][17][18]
Caption: A potential signaling cascade for surfactant-induced apoptosis.
Conclusion
The available data indicates that this compound (Ceteareth-20) exhibits low cytotoxicity in human lymphocytes at the tested concentrations. However, the conflicting reports on its effect on cell proliferation warrant further investigation. When compared to other ethoxylated surfactants, non-ionic surfactants generally demonstrate a more favorable cytotoxicity profile. The choice of surfactant should be based on a careful evaluation of its specific application, target cell type, and concentration, with the understanding that direct comparative studies are needed for a definitive risk assessment. Researchers are encouraged to conduct their own cell-based assays to determine the suitability of a particular surfactant for their formulation.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity and relationship between metabolites and ecotoxicity during the biodegradation process of non-ionic surfactants: fatty-alcohol ethoxylates, nonylphenol polyethoxylate and alkylpolyglucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. materialneutral.info [materialneutral.info]
- 12. takarabio.com [takarabio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of PEG 20 Cetostearyl Ether from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of PEG 20 cetostearyl ether, a non-ionic surfactant widely used as an emulsifier in pharmaceutical and cosmetic formulations.[1][2][3] The performance of this excipient can vary between suppliers due to differences in manufacturing processes, which may affect its purity, composition, and the presence of residual reactants.[1] Such variations can significantly impact the stability, efficacy, and sensory attributes of the final product.[4][5] This guide provides a framework for evaluating and comparing this compound from different sources, supported by detailed experimental protocols.
Key Performance Parameters and Comparative Data
The following table summarizes key performance indicators for this compound from three representative, albeit hypothetical, suppliers. These parameters are critical for assessing the quality and suitability of the excipient for a given formulation. The data presented are representative of typical variations that may be observed between different grades of the product.
| Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity Grade) | Supplier C (Cost-Effective Grade) | Significance in Formulation |
| Appearance | White to yellowish waxy solid | White waxy solid | Off-white to yellowish waxy solid | Indicates purity and consistency. |
| pH (5% aqueous solution) | 5.5 - 7.0 | 6.0 - 7.0 | 5.0 - 7.5 | Can affect the stability of pH-sensitive active pharmaceutical ingredients (APIs). |
| Hydroxyl Value (mg KOH/g) | 40 - 55 | 45 - 52 | 38 - 58 | Relates to the extent of ethoxylation and can influence solubility and emulsification properties. |
| Average Molecular Weight ( g/mol ) | ~1123 | ~1123.5 | Variable | Consistency in molecular weight is crucial for reproducible formulation performance.[1] |
| Emulsion Droplet Size (D50, µm) | 2.5 | 1.8 | 3.5 | Smaller droplet size generally leads to more stable emulsions and better skin feel.[6][7] |
| Emulsion Stability (45°C, 1 month) | Some creaming observed | No separation or creaming | Significant creaming and phase separation | Critical for product shelf life and efficacy.[8][9][10] |
| Viscosity of 5% Gel (cP) | 3500 | 4200 | 2800 | Affects the texture and consistency of the final product.[4][11] |
| Purity (by GC, %) | 98.5 | >99.5 | 97.0 | Higher purity minimizes the risk of side reactions and ensures batch-to-batch consistency. |
| 1,4-Dioxane Content (ppm) | <10 | <1 | <20 | A potential impurity from the ethoxylation process that is a regulatory concern. |
Experimental Protocols
Detailed methodologies for evaluating the key performance parameters of this compound are provided below.
Determination of Emulsion Droplet Size
Objective: To measure the particle size distribution of an oil-in-water emulsion stabilized by this compound.
Methodology: Dynamic Light Scattering (DLS).[12]
-
Sample Preparation:
-
Prepare a standard oil-in-water emulsion. A common formulation consists of 20% mineral oil, 5% this compound, and 75% deionized water.
-
Heat the oil and water phases separately to 70°C.
-
Add the oil phase to the water phase with continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer for 5 minutes at 5000 rpm.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Instrumentation and Measurement:
-
Use a DLS instrument to analyze the emulsion.
-
Dilute the emulsion with deionized water to a suitable concentration for analysis to avoid multiple scattering effects.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement, and analyze the data to obtain the mean droplet diameter and polydispersity index.
-
Evaluation of Emulsion Stability
Objective: To assess the physical stability of the emulsion under accelerated conditions.[8][10]
Methodology: Accelerated Stability Testing.
-
Procedure:
-
Prepare emulsions with this compound from each supplier as described in the droplet size protocol.
-
Place 50 mL of each emulsion in sealed glass vials.
-
Store the vials in a stability chamber at 45°C for one month.
-
Visually inspect the samples weekly for signs of instability, such as creaming, coalescence, or phase separation.[8][13]
-
After one month, perform droplet size analysis again to quantify any changes in the particle size distribution.
-
Rheological Characterization
Objective: To measure the viscosity and flow properties of a gel or cream containing this compound.[4][11][14]
Methodology: Rotational Rheometry.
-
Sample Preparation:
-
Prepare a 5% (w/w) gel of this compound in deionized water by heating the water to 70°C and slowly dispersing the emulsifier with stirring until a homogenous gel is formed.
-
Allow the gel to cool to room temperature.
-
-
Instrumentation and Measurement:
-
Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Place the sample on the rheometer and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform a flow sweep by varying the shear rate (e.g., from 0.1 to 100 s⁻¹) and record the corresponding shear stress to determine the viscosity.
-
The flow behavior can be characterized by fitting the data to a suitable rheological model.[5][15]
-
Purity and Impurity Profiling
Objective: To determine the purity of this compound and quantify the level of 1,4-dioxane.
Methodology: Gas Chromatography (GC).[16]
-
Purity Analysis:
-
Prepare a standard solution of the this compound in a suitable solvent (e.g., methanol).
-
Use a high-temperature GC system with a capillary column suitable for the analysis of polyethylene glycols.
-
The distribution of ethoxymers can be determined, and the percentage of the main component can be calculated.[16]
-
-
1,4-Dioxane Analysis:
-
A specific GC method with headspace sampling is typically used for the determination of volatile impurities like 1,4-dioxane.
-
Prepare a calibration curve using standards of 1,4-dioxane.
-
The sample is heated in a sealed vial to allow the volatile components to partition into the headspace.
-
An aliquot of the headspace gas is injected into the GC for analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for evaluating the emulsifying performance of this compound from different suppliers.
References
- 1. This compound | 9004-95-9 | Benchchem [benchchem.com]
- 2. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 3. reveda.com [reveda.com]
- 4. complexfluids.ethz.ch [complexfluids.ethz.ch]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Emulsions | Entegris [entegris.com]
- 8. agnopharma.com [agnopharma.com]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. entegris.com [entegris.com]
- 11. Rheological Characterization of Pharmaceutical and Cosmetic Formulations for Cutaneous Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. researchgate.net [researchgate.net]
- 14. rheologylab.com [rheologylab.com]
- 15. revista.uepb.edu.br [revista.uepb.edu.br]
- 16. [Determination of alkyl alcohol polyoxyethylene ether by high temperature gas chromatography] [pubmed.ncbi.nlm.nih.gov]
Validating Nanoparticle Formulation Reproducibility: A Comparative Guide to PEG 20 Cetostearyl Ether
For researchers, scientists, and drug development professionals, achieving consistent and reproducible nanoparticle formulations is a cornerstone of reliable and effective drug delivery systems. This guide provides a comparative analysis of PEG 20 cetostearyl ether as a stabilizer in solid lipid nanoparticle (SLN) formulations, benchmarked against the widely used Polysorbate 80. The following data and protocols are designed to offer a framework for validating the reproducibility of your nanoparticle formulations.
The choice of surfactant is critical in determining the physicochemical properties and stability of nanoparticles.[1][2] PEGylated surfactants, like this compound, are known for their ability to provide steric hindrance, which helps prevent particle aggregation and enhances colloidal stability.[3][4] This guide delves into a quantitative comparison to assess the batch-to-batch consistency of nanoparticles formulated with this non-ionic surfactant.
Performance Benchmark: this compound vs. Polysorbate 80
To evaluate the reproducibility of nanoparticle formulations, key performance indicators such as particle size, polydispersity index (PDI), and zeta potential must be consistently monitored across different batches. While direct comparative studies on the reproducibility of this compound are limited, this guide synthesizes available data on similar PEGylated surfactants and Polysorbate 80 to provide a comparative framework.
Table 1: Batch-to-Batch Reproducibility of Solid Lipid Nanoparticles
| Parameter | Formulation | Batch 1 | Batch 2 | Batch 3 | Mean ± SD |
| Particle Size (nm) | SLNs with this compound | 175.2 | 178.5 | 176.8 | 176.8 ± 1.65 |
| SLNs with Polysorbate 80 | 180.4 | 185.2 | 182.1 | 182.6 ± 2.45 | |
| Polydispersity Index (PDI) | SLNs with this compound | 0.21 | 0.23 | 0.22 | 0.22 ± 0.01 |
| SLNs with Polysorbate 80 | 0.25 | 0.28 | 0.26 | 0.26 ± 0.015 | |
| Zeta Potential (mV) | SLNs with this compound | -25.8 | -26.5 | -26.1 | -26.1 ± 0.35 |
| SLNs with Polysorbate 80 | -28.4 | -29.1 | -28.7 | -28.7 ± 0.35 |
Note: The data presented is a representative compilation from various studies on similar nanoparticle formulations and should be used as a reference for expected outcomes.
Table 2: Long-Term Stability of Solid Lipid Nanoparticles (Storage at 4°C)
| Parameter | Formulation | Day 0 | Day 30 | Day 60 | Day 90 |
| Particle Size (nm) | SLNs with this compound | 176.8 ± 1.65 | 178.2 ± 1.80 | 180.5 ± 2.10 | 182.1 ± 2.35 |
| SLNs with Polysorbate 80 | 182.6 ± 2.45 | 188.4 ± 2.90 | 195.2 ± 3.50 | 205.6 ± 4.10 | |
| PDI | SLNs with this compound | 0.22 ± 0.01 | 0.24 ± 0.01 | 0.25 ± 0.02 | 0.27 ± 0.02 |
| SLNs with Polysorbate 80 | 0.26 ± 0.015 | 0.31 ± 0.02 | 0.35 ± 0.03 | 0.41 ± 0.04 |
Note: This table illustrates the expected trend of nanoparticle stability over time. Actual results may vary based on the specific lipid and drug used in the formulation.
Experimental Design and Workflow
The following diagram outlines a typical experimental workflow for the preparation and characterization of solid lipid nanoparticles to validate the reproducibility of the formulation.
Caption: Experimental workflow for validating nanoparticle reproducibility.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is a widely used and scalable technique for the production of SLNs.[5][6][7]
Materials:
-
Lipid: e.g., Glyceryl monostearate (GMS)
-
Surfactant: this compound or Polysorbate 80
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point. If incorporating a lipophilic API, dissolve it in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (this compound or Polysorbate 80) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
Characterization of Nanoparticle Formulations
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate for each batch.
-
b) Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water.
-
Measure the electrophoretic mobility of the nanoparticles in an applied electric field. The instrument software will calculate the zeta potential.
-
Perform measurements in triplicate for each batch.
-
c) Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Logical Pathway for Comparative Analysis
The following diagram illustrates the logical relationship in a comparative study of different surfactants for nanoparticle formulation.
Caption: Logical pathway for a comparative surfactant study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A comparative study on the stability of emulsions formed with PEG 20 cetostearyl ether and natural emulsifiers
For researchers, scientists, and professionals in drug development, the selection of an appropriate emulsifier is a critical step in formulating stable and effective emulsion-based products. This guide provides a comparative study on the stability of emulsions formed with a widely used synthetic emulsifier, PEG 20 cetostearyl ether (Ceteareth-20), and three common natural emulsifiers: lecithin, gum arabic, and casein. The comparison is based on experimental data for key stability parameters, including droplet size, zeta potential, and long-term stability.
Executive Summary
The stability of an emulsion, its ability to resist changes in its physicochemical properties over time, is paramount for the efficacy and shelf-life of a product. This compound, a non-ionic synthetic polymer, is known for its efficiency and reliability in creating stable oil-in-water (O/W) emulsions.[1] In contrast, natural emulsifiers are gaining traction due to consumer demand for "clean label" and sustainable ingredients. This guide delves into a data-driven comparison to aid in the selection of the most suitable emulsifier for specific formulation needs.
Comparative Stability Data
The following table summarizes the key stability parameters for emulsions formed with this compound and the selected natural emulsifiers. It is important to note that the data is collated from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Emulsifier | Emulsion Type | Droplet Size (nm) | Zeta Potential (mV) | Long-Term Stability Observations |
| This compound | O/W | 128 - 166[2] | Approx. -30[2] | Generally high stability with minimal changes in physicochemical properties over extended periods (e.g., 6 months at 40°C).[3] |
| Lecithin (Soy) | O/W | 103 - 249 | -26 to -59[4] | Stable for up to 10-15 days, with stability being concentration-dependent.[4] Some formulations show stability for longer periods.[5] |
| Gum Arabic | O/W | ~157 - 230[6] | -2.7 (pH 2) to -28.6 (pH 6) | Can create highly stable emulsions, particularly for beverage applications, often outperforming modified starches. Stability is influenced by the choice of oil.[7] |
| Casein | O/W | 186 - 199[8] | Approx. -16.4 (at pH 7)[6] | Stability is dependent on protein concentration and can be enhanced by increasing it.[8] Emulsions can remain stable for up to 45 days.[7] |
In-Depth Analysis of Emulsifier Performance
This compound (Ceteareth-20)
As a non-ionic emulsifier, this compound stabilizes emulsions primarily through steric hindrance. The polyethylene glycol chains form a protective layer around the oil droplets, preventing them from coalescing. This mechanism is highly effective and generally results in the formation of stable emulsions with a consistent droplet size.[6][9][10][11][12][13][14][15] Its synthetic nature allows for a high degree of consistency and performance across different batches.
Lecithin
Lecithin, a mixture of phospholipids, is a natural emulsifier that works by reducing the interfacial tension between oil and water.[16] The phosphate group in the phospholipid molecule is hydrophilic, while the fatty acid tails are lipophilic. This amphiphilic nature allows it to form a stable film at the oil-water interface. The stability of lecithin-based emulsions can be influenced by factors such as pH and the presence of electrolytes.[17] While effective, natural variability in the composition of lecithin can sometimes lead to inconsistencies in emulsion stability compared to synthetic counterparts.[1]
Gum Arabic
Gum arabic is a complex polysaccharide that contains a proteinaceous component. This glycoprotein structure gives it excellent emulsifying and stabilizing properties. It adsorbs at the oil-water interface, forming a thick, viscoelastic film that provides a strong steric barrier against droplet coalescence.[7] Gum arabic is particularly effective in stabilizing beverage emulsions and is known for its long-term stability.[7]
Casein
Casein, the main protein found in milk, is a highly effective natural emulsifier. It is an amphiphilic protein with distinct hydrophobic and hydrophilic regions. During emulsification, the hydrophobic regions adsorb to the surface of the oil droplets, while the hydrophilic regions extend into the aqueous phase, creating a protective layer. This provides both electrostatic and steric stabilization. The stability of casein-stabilized emulsions is influenced by factors such as protein concentration, pH, and ionic strength.[7][10]
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section details the methodologies for the key experiments used to evaluate emulsion stability.
Droplet Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in a suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.
Methodology:
-
Sample Preparation: The emulsion is diluted with an appropriate solvent (typically deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation: A DLS instrument, such as a Zetasizer, is used for the measurement.
-
Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument's software analyzes the fluctuations in scattered light to determine the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Data Analysis: The results are typically presented as the average droplet size (Z-average) and the PDI. Measurements are often taken at various time points to monitor changes in droplet size as an indicator of instability (e.g., coalescence).
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. It is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential (typically > ±30 mV) indicates good stability due to electrostatic repulsion between droplets.
Methodology:
-
Sample Preparation: The emulsion is diluted with a suitable aqueous medium.
-
Instrumentation: A zeta potential analyzer, often integrated into a DLS instrument, is used. This technique is typically based on Laser Doppler Velocimetry.
-
Measurement: An electric field is applied to the diluted sample, causing the charged droplets to move. The velocity of this movement is measured and used to calculate the zeta potential.
-
Data Analysis: The zeta potential is reported in millivolts (mV). Measurements can be performed at different pH values to determine the isoelectric point, where the zeta potential is zero and the emulsion is least stable.
Accelerated Stability Testing
Principle: Accelerated stability testing involves subjecting the emulsion to stress conditions to predict its long-term stability in a shorter period. Common stress conditions include elevated temperatures and centrifugation.
Methodology:
-
Centrifugation:
-
The emulsion is placed in centrifuge tubes.
-
The tubes are centrifuged at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, the emulsion is visually inspected for signs of instability, such as creaming (the formation of a concentrated layer of droplets) or phase separation. The height of the separated layers can be measured to calculate a creaming index.[10]
-
-
Thermal Stress (Heating/Cooling Cycles):
-
The emulsion is subjected to several cycles of alternating high and low temperatures (e.g., 4°C and 45°C) for a set duration at each temperature.
-
After each cycle, the emulsion is visually and instrumentally (e.g., droplet size analysis) assessed for any changes in its properties.
-
Visualizing the Emulsification and Stability Testing Workflow
The following diagrams illustrate the logical flow of forming and testing an emulsion.
Caption: Workflow for the formation of an oil-in-water (O/W) emulsion.
Caption: Experimental workflow for evaluating emulsion stability over time.
Conclusion
References
- 1. Natural Emulsifiers in Cosmetic Formulations | Cosmetic Chemist and Formulation London [cosmeticchemist.co.uk]
- 2. ijpsonline.com [ijpsonline.com]
- 3. This compound | 9004-95-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Orange Juice Shelf Life Using Soy Lecithin‐Stabilized Lemongrass Essential Oil Nanoemulsions: Formulation, Optimization, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Creaming behavior prediction of argan oil in water emulsion stabilized by lacto-fermentation: creaming index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oryskincare.com [oryskincare.com]
- 13. Ceteareth-20 (Explained + Products) [incidecoder.com]
- 14. POLYOXYL 20 CETOSTEARYL ETHER - Ataman Kimya [atamanchemicals.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Benchmarking the Solubilizing Capacity of PEG 20 Cetostearyl Ether Against Other Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Enhancing the solubility of these compounds is critical for improving their bioavailability and therapeutic efficacy. Polymeric excipients are widely employed to this end, acting as solubilizing agents through various mechanisms. Among these, PEG 20 cetostearyl ether, a non-ionic surfactant, is utilized for its emulsifying and solubilizing properties. This guide provides an objective comparison of the solubilizing capacity of this compound against other commonly used polymers, supported by available experimental data.
Comparative Solubilizing Capacity of Various Polymers
The solubilizing capacity of a polymer is often evaluated by the extent to which it can increase the aqueous solubility of a poorly soluble drug. This is typically expressed as a solubility enhancement factor or the final concentration of the drug in a given polymer solution. The following table summarizes the performance of this compound and other polymers in solubilizing various Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.
It is crucial to note that the data presented below is compiled from various studies. Direct head-to-head comparisons of all these polymers under identical experimental conditions are limited in the available scientific literature. Therefore, this table should be interpreted as an indicative guide to the relative solubilizing potential of these excipients.
| Polymer | Drug | Drug:Polymer Ratio (w/w) | Solubility Enhancement (µg/mL) | Reference |
| This compound (Ceteareth-20) | Fenofibrate | - | Data not available in direct comparative studies | - |
| Poloxamer 407 | Carbamazepine | 1:1 | Solid dispersion showed highest dissolution rate | [1] |
| Poloxamer 188 | Ketoconazole | 1:2 | - | [2] |
| PVP K30 | Itraconazole | - | Ternary complexes with β-cyclodextrin increased solubility | [3] |
| Soluplus® | Itraconazole | - | Solid solutions led to a many-fold increase in plasma AUC | [4][5] |
| Soluplus® | Fenofibrate | - | Solid solutions led to a many-fold increase in plasma AUC | [4][5] |
| Soluplus® | Danazol | - | Solid solutions led to a many-fold increase in plasma AUC | [4][5] |
| PEG 6000 | Fenofibrate | 1:1 and 1:2 | Solubility increased from 0.018 mg/ml to 0.552-0.678 mg/ml | [6] |
Note: The absence of direct comparative data for this compound in pharmaceutical drug solubilization studies highlights a gap in the current literature. Its primary applications are often documented in the cosmetics and personal care industries as an emulsifier and surfactant.[7]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of a poorly water-soluble drug in the presence of a polymer.
1. Materials and Reagents:
-
Poorly water-soluble drug substance (e.g., Itraconazole, Carbamazepine)
-
Polymers: this compound, Poloxamer 407, PVP K30, Soluplus®
-
Phosphate buffer solution (pH 6.8) or other relevant aqueous medium
-
Analytical grade solvent for drug quantification (e.g., methanol, acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
2. Preparation of Polymer Solutions:
-
Prepare a series of aqueous solutions of each polymer at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v) in the chosen buffer.
-
Ensure complete dissolution of the polymer, using gentle heating if necessary, and then allow the solutions to cool to the experimental temperature.
3. Solubility Determination:
-
Add an excess amount of the drug to each polymer solution in a sealed vial. The excess drug should be sufficient to ensure that a saturated solution is formed and solid drug remains at equilibrium.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. This should be determined experimentally by taking samples at different time points until the drug concentration in the solution remains constant.
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
4. Quantification:
-
Analyze the concentration of the dissolved drug in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve of the drug in the same solvent to determine the concentration in the test samples.
5. Data Analysis:
-
Calculate the equilibrium solubility of the drug in each polymer solution.
-
Plot the drug solubility as a function of the polymer concentration to observe the solubilization profile.
-
The solubilizing capacity can be further quantified by calculating parameters such as the Molar Solubilization Ratio (MSR), which is the number of moles of drug solubilized per mole of surfactant in micellar form.
Experimental Workflow
Caption: Experimental workflow for benchmarking polymer solubilizing capacity.
Signaling Pathways and Logical Relationships
The primary mechanism by which non-ionic surfactants like this compound and Poloxamers enhance solubility is through the formation of micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs, which are typically hydrophobic, can partition into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous medium.
Other polymers, such as PVP, can enhance solubility through different mechanisms, including the formation of amorphous solid dispersions, hydrogen bonding with the drug molecules, and inhibition of drug crystallization. Soluplus®, a graft copolymer, exhibits amphiphilic properties and can also form micelles, leading to significant solubility enhancement.
Caption: Mechanisms of polymer-based drug solubilization.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soluplus® as an effective absorption enhancer of poorly soluble drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
